3-Penten-2-one
Description
3-Penten-2-one has been reported in Cichorium endivia, Nicotiana tabacum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-pent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABTWGUMFABVFG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881229 | |
| Record name | (E)-3-penten-2-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage | |
| Record name | 3-Penten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Methyl propenyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.5 °C | |
| Record name | Methyl propenyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |
| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.865 | |
| Record name | 3-Penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
39.1 [mmHg] | |
| Record name | 3-Penten-2-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19939 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
625-33-2, 3102-33-8 | |
| Record name | 3-Penten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625332 | |
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| Record name | 3-Penten-2-one (trans) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-2-one | |
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| Record name | (E)-3-penten-2-one | |
| Source | EPA DSSTox | |
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| Record name | Pent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |
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| Record name | 3-PENTEN-2-ONE | |
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| Record name | Methyl propenyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 3-Penten-2-one in laboratory
An In-depth Technical Guide to the Laboratory Synthesis of 3-Penten-2-one
Introduction
This compound (CH₃CH=CHCOCH₃), also known as ethylidene acetone, is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis. It is utilized in the production of various fine chemicals, including alkaloids like senepodine G and cermizine C, and finds application as a flavoring agent.[1][2] The compound exists as (E) and (Z) stereoisomers, with the (E) isomer being the more common target of synthesis.[1] This document provides a comprehensive overview of the primary laboratory methods for synthesizing this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams for researchers and professionals in drug development and chemical sciences.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [2] |
| Molar Mass | 84.12 g·mol⁻¹ | [2] |
| Appearance | Colorless liquid | |
| Density | 0.862 g/mL at 25 °C | |
| Boiling Point | 121-124 °C | |
| Refractive Index | n20/D 1.437 | |
| CAS Number | 625-33-2 (unspecified isomer) |
Synthetic Methodologies
Several effective methods for the laboratory synthesis of this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The most prominent methods are summarized below.
| Synthesis Route | Starting Materials | Key Reagents / Catalysts | Yield | Purity | Key Features |
| Acylation of Propene | Propene, Acetyl chloride | Anhydrous Aluminum Chloride (AlCl₃) | 25–37% | 86–92% (crude) | A robust method detailed in Organic Syntheses, suitable for large-scale preparation. |
| Aldol Condensation | Acetaldehyde, Acetone | Base (e.g., NaOH) or Acid | Variable | Variable | A classic and industrially relevant carbon-carbon bond-forming reaction. |
| Dehydration of Aldol Adduct | 4-Hydroxy-2-pentanone | Oxalic acid, H₂SO₄, Iodine, Heat | Not specified | Not specified | A direct follow-up to the aldol addition reaction, isolating the intermediate before elimination. |
| Dehydrohalogenation | 3-Chloropentanone | Base | Not specified | Not specified | A classical method for introducing the double bond. |
Reaction Mechanisms and Workflows
Aldol Condensation Pathway
The aldol condensation of acetone and acetaldehyde is a fundamental method for synthesizing this compound. The reaction proceeds via a base-catalyzed mechanism involving the formation of an enolate, nucleophilic attack, and subsequent dehydration.
Caption: Base-catalyzed aldol condensation pathway.
Experimental Workflow: Acylation of Propene
The workflow for the synthesis of this compound via the acylation of propene involves several distinct stages, from reaction setup to final purification. This process requires careful handling of reagents and control of reaction conditions.
Caption: Experimental workflow for the acylation of propene.
Experimental Protocols
Method 1: Synthesis via Acylation of Propene
This procedure is adapted from Organic Syntheses and provides a reliable method for producing trans-3-penten-2-one.
Materials and Equipment:
-
2-L three-necked flask with mechanical stirrer, gas-inlet tube, and reflux condenser
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Dichloromethane (CH₂Cl₂), 800 mL
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Acetyl chloride (CH₃COCl), 157 g (2.00 moles)
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Anhydrous aluminum chloride (AlCl₃), 320 g (2.40 moles)
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Propene gas
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Ice, ~1.5 kg
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Anhydrous magnesium sulfate (MgSO₄)
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Quinoline, 256 g (1.98 moles)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry 2-L three-necked flask with a mechanical stirrer, a gas-inlet tube, and a reflux condenser. Add 800 mL of dichloromethane and 157 g of acetyl chloride to the flask.
-
Catalyst Addition: While stirring, add 320 g of powdered anhydrous aluminum chloride in portions over a 15-minute period.
-
Propene Addition: Once the AlCl₃ is added, begin bubbling propene gas through the stirred solution at a rate sufficient to maintain a gentle reflux. Continue the gas flow for 10–30 hours, until heat evolution ceases.
-
Workup: Cautiously pour the reaction mixture onto approximately 1.5 kg of ice. Separate the upper organic layer.
-
Extraction: Extract the aqueous phase with three 100-mL portions of dichloromethane. Combine all organic solutions, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.
-
Purification:
-
Remove the bulk of the dichloromethane by distillation at reduced pressure, keeping the mixture temperature around 0 °C.
-
To the resulting viscous liquid, add 256 g of quinoline and heat to boiling, distilling the remaining low-boiling materials until the vapor temperature reaches 110–120 °C.
-
Fractionally distill the remaining organic solution through a 30-cm Vigreux column. Collect the fraction boiling at 119–124 °C. This yields 42–63 g (25–37%) of crude product with 86–92% purity.
-
Method 2: Isomerization and Final Purification
The crude product from many syntheses can contain the lower-boiling β,γ-unsaturated isomer (4-penten-2-one). An acid-catalyzed equilibration is necessary to convert it to the more stable α,β-unsaturated product, this compound.
Materials and Equipment:
-
Crude this compound (containing isomers)
-
p-Toluenesulfonic acid
-
Diethyl ether
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Acid Catalysis: In a round-bottomed flask, combine the crude penten-2-one mixture with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of ketone).
-
Equilibration: Reflux the mixture for 30 minutes.
-
Workup: Allow the mixture to cool, then dilute with 100 mL of diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium hydrogen carbonate, followed by drying over anhydrous magnesium sulfate.
-
Final Distillation: Remove the diethyl ether and fractionally distill the product to obtain pure trans-3-penten-2-one.
Conclusion
The synthesis of this compound can be effectively achieved in a laboratory setting through several distinct routes. The acylation of propene offers a well-documented, albeit lengthy, procedure for obtaining the target compound in moderate yields. Alternatively, the aldol condensation of acetaldehyde and acetone represents a more direct and atom-economical approach, reflecting industrial production methods. For all methods, a final acid-catalyzed isomerization step is crucial to ensure the final product is the thermodynamically favored trans-3-penten-2-one isomer, free from its β,γ-unsaturated counterpart. The protocols and data presented in this guide offer a solid foundation for researchers requiring this versatile ketone for further synthetic applications.
References
An In-depth Technical Guide to 3-Penten-2-one: Properties, Biological Activity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Penten-2-one, a versatile α,β-unsaturated ketone. It details the physicochemical properties of the compound, including its CAS number and molecular weight. A significant focus is placed on its biological activity, particularly its role as an inhibitor of nitric oxide production and inducible nitric oxide synthase (iNOS) expression in macrophages through the heme oxygenase-1 (HO-1) signaling pathway. Furthermore, this guide outlines the utility of this compound as a precursor in the synthesis of complex alkaloids, such as (+/-)-senepodine G and (+/-)-cermizine C. Detailed experimental protocols for both the investigation of its anti-inflammatory effects and its application in chemical synthesis are provided to facilitate further research and development.
Physicochemical Properties of this compound
This compound, also known as methyl propenyl ketone, is a colorless liquid with a pungent odor. It is an organic compound that is utilized in various chemical syntheses and has been identified as a volatile compound in some fruits[1].
| Property | Value | Reference |
| CAS Number | 625-33-2 | [1] |
| Molecular Formula | C5H8O | |
| Molecular Weight | 84.12 g/mol | [1] |
| Synonyms | Methyl propenyl ketone, Ethylidene acetone, 2-Oxo-3-pentene | [1] |
Biological Activity: Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This inhibitory effect is attributed to the induction of heme oxygenase-1 (HO-1) expression[1]. The underlying mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Signaling Pathway of this compound in Macrophages
The anti-inflammatory action of this compound is initiated by its ability to activate the Nrf2 transcription factor. Once activated, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of HO-1 gene expression. HO-1, in turn, exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.
Experimental Protocols: Biological Assays
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for a specified time before stimulation with 1 µg/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
Cell Viability Assay (MTT Assay)
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.
Western Blot Analysis for iNOS and HO-1
Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, HO-1, and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Synthetic Applications: Alkaloid Synthesis
This compound serves as a valuable starting material for the synthesis of various complex natural products. Notably, it is a key building block in the synthesis of the Lycopodium alkaloids (+/-)-senepodine G and (+/-)-cermizine C.
Synthetic Workflow for (+/-)-Senepodine G from this compound
The synthesis initiates with a conjugate addition of lithiated 2-picoline to this compound. This is a critical step that forms the carbon skeleton of the target alkaloid. The resulting intermediate undergoes a series of transformations, including cyclization and functional group manipulations, to yield (+/-)-senepodine G.
Experimental Protocol: Conjugate Addition of Lithiated 2-Picoline to this compound
The following protocol is adapted from Taber et al. (2010):
-
A solution of 2-picoline (4.29 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) is cooled to -78°C.
-
n-Butyllithium (n-BuLi, 4.19 mmol) is added, and the mixture is stirred at 0°C for 1 hour.
-
The reaction mixture is then cooled to -30°C and added to a suspension of copper(I) bromide dimethyl sulfide complex (CuBr•SMe2, 2.06 mmol) in THF (4 mL) at -30°C.
-
After stirring for 2 hours at -30°C, the mixture is cooled to -78°C.
-
A solution of this compound (1.09 mmol) in THF (3 mL) is added over 5 minutes.
-
The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product, 4-Methyl-5-(pyridin-2-yl)pentan-2-one, is then purified by column chromatography.
Conclusion
This compound is a molecule of significant interest to researchers in both the biological and chemical sciences. Its anti-inflammatory properties, mediated through the Nrf2/HO-1 pathway, present opportunities for the development of novel therapeutic agents for inflammatory diseases. Concurrently, its utility as a versatile building block in the synthesis of complex natural products underscores its importance in synthetic organic chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in these fields, fostering further investigation and innovation.
References
Spectroscopic Analysis of 3-Penten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Penten-2-one (CAS No: 625-33-2), a versatile organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation. The information herein is intended to support research, development, and quality control activities involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound.
¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃-C=O) | 2.28 | Singlet | - |
| H-5 (CH₃-C=C) | 1.91 - 1.93 | Doublet | ~6.9 |
| H-3 (=CH-C=O) | 6.10 - 6.14 | Doublet of Quartets | ~15.8, ~1.5 |
| H-4 (=CH-CH₃) | 6.84 - 7.12 | Doublet of Quartets | ~15.8, ~6.9 |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 (CH₃-C=O) | 27.2 |
| C-2 (C=O) | 198.3 |
| C-3 (=CH-C=O) | 132.5 |
| C-4 (=CH-CH₃) | 144.1 |
| C-5 (CH₃-C=C) | 18.2 |
Note: Chemical shifts can vary slightly depending on the solvent.
Experimental Protocol for NMR Spectroscopy
The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 - 1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
The prepared NMR tube is inserted into the spectrometer's probe.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans (e.g., 128 or more) may be required due to the lower natural abundance of the ¹³C isotope.
-
The acquired FIDs are then Fourier transformed to produce the respective NMR spectra.
-
The spectra are phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its carbonyl and carbon-carbon double bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1675 | Strong |
| C=C (Alkenyl) | ~1635 | Medium |
| C-H (sp² - Alkenyl) | ~3040 | Medium |
| C-H (sp³ - Alkyl) | ~2920, 2850 | Medium |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following "neat" sample preparation method is commonly used.[2][3]
Sample Preparation:
-
Place a single drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][3]
-
Carefully place a second salt plate on top of the first, creating a thin liquid film "sandwiched" between the two plates.
Instrumental Analysis:
-
The prepared salt plates are mounted in the sample holder of an FTIR spectrometer.
-
A background spectrum of the empty salt plates is first recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Intensity |
| 84 | [M]⁺ (Molecular Ion) | High |
| 69 | [M - CH₃]⁺ | High |
| 43 | [CH₃CO]⁺ | Base Peak |
| 41 | [C₃H₅]⁺ | Medium |
| 39 | [C₃H₃]⁺ | Medium |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
The following outlines a general procedure for obtaining an EI mass spectrum of this compound, often coupled with Gas Chromatography (GC) for sample introduction.
Sample Introduction (via GC):
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium) through the GC column, which separates it from any impurities.
Ionization and Analysis:
-
The eluted this compound from the GC column enters the ion source of the mass spectrometer, which is under high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.
-
The positively charged ions are then accelerated by an electric field into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Interrelation of Spectroscopic Data
The various spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural confirmation of this compound. The following diagram illustrates the logical flow of information obtained from each method.
Caption: Workflow of Spectroscopic Data Integration.
References
The Natural Occurrence and Sources of 3-Penten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-2-one (CH₃CH=CHCOCH₃) is an α,β-unsaturated ketone that exists as (E)- and (Z)-stereoisomers. It is a volatile organic compound known for its characteristic fruity to pungent odor and is utilized as a flavoring agent in the food industry.[1] Beyond its commercial applications, this compound is a naturally occurring compound found in a diverse range of biological sources, including plants, and is a product of chemical transformations in food processing. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins.
Natural Occurrence of this compound
This compound has been identified as a volatile constituent in a variety of plant species and food products. Its presence contributes to the characteristic aroma and flavor profiles of these natural sources.
In Plants and Plant-Derived Products
This compound is notably present in the berries of Aronia melanocarpa (black chokeberry), where it is one of the most abundant volatile compounds.[2][3] It is also a key odorant responsible for the chestnut-like aroma in green tea.[4] Other documented plant sources include tomatoes, cocoa, and tobacco (Nicotiana tabacum).[1]
In Processed Foods
The processing of food can lead to the formation or release of this compound. It has been detected in various processed foods, including potato chips, roasted peanuts, and roasted filberts. Its formation in these products is often attributed to lipid oxidation during processing methods such as roasting and frying.
In Other Natural Sources
This compound has also been identified as a volatile organic compound in normal human biofluids and is a component of the scent of some animal urine.
Quantitative Data on this compound Occurrence
The concentration of this compound in natural sources can vary significantly depending on factors such as the specific cultivar, ripeness, processing conditions, and analytical methodology used for quantification. The following table summarizes available quantitative data.
| Natural Source | Concentration / Relative Abundance | Analytical Method | Reference |
| Aronia melanocarpa Berries (dried) | Most abundant volatile compound | HS-SPME-GC-MS | |
| Black Tea (Turkish) | 0.34 ± 0.05 % (of total volatiles) | HS-SPME-GC-MS |
Biosynthesis of this compound
The primary route for the formation of this compound in biological systems and food is through the oxidative degradation of polyunsaturated fatty acids, particularly linolenic acid. This process, known as lipid peroxidation, involves the enzymatic or non-enzymatic oxidation of fatty acids, leading to the formation of hydroperoxides. These unstable intermediates can then cleave to form a variety of volatile compounds, including aldehydes and ketones such as this compound.
References
- 1. Occurrence of lipid oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Composition, Nutritional, and Biological Properties of Extracts Obtained with Different Techniques from Aronia melanocarpa Berries [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Stereochemistry of 3-Penten-2-one for Researchers and Drug Development Professionals
Introduction: 3-Penten-2-one, a volatile organic compound found in various natural sources such as tomatoes, cocoa, and tea, is an α,β-unsaturated ketone that exists as two geometric isomers: (E)-3-penten-2-one and (Z)-3-penten-2-one.[1] The presence of the conjugated system and the carbonyl group imparts significant reactivity to these isomers, making them valuable synthons in organic chemistry and compounds of interest in the study of biological systems. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and biological significance of the isomers of this compound, tailored for researchers, scientists, and professionals in drug development.
Isomeric Landscape of this compound
The primary isomeric differentiation in this compound arises from the geometry of the carbon-carbon double bond, leading to the existence of (E) and (Z) diastereomers. The (E) isomer, also referred to as trans-3-penten-2-one, has the higher priority groups on opposite sides of the double bond, while the (Z) isomer, or cis-3-penten-2-one, has them on the same side.
Figure 1: Chemical structures of (E)- and (Z)-3-penten-2-one isomers.
Physicochemical Properties of this compound Isomers
The geometric differences between the (E) and (Z) isomers of this compound give rise to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.
| Property | (E)-3-Penten-2-one | (Z)-3-Penten-2-one |
| CAS Registry Number | 3102-33-8 | 3102-32-7 |
| Molecular Formula | C₅H₈O | C₅H₈O |
| Molecular Weight | 84.12 g/mol | 84.12 g/mol |
| Boiling Point | 122-124 °C at 760 mmHg[2] | Data not readily available |
| Density | 0.862 g/mL at 25 °C[2] | Data not readily available |
| Refractive Index (n20/D) | 1.437 | Data not readily available |
| Appearance | Colorless to pale yellow liquid | Data not readily available |
| Solubility | Soluble in water, acetone, and ether | Data not readily available |
Experimental Protocols
Synthesis of (E)-3-Penten-2-one via Dehydrohalogenation of 4-Chloro-2-pentanone
A classic method for the preparation of the (E) isomer involves the dehydrohalogenation of 4-chloro-2-pentanone.
Materials:
-
4-Chloro-2-pentanone
-
Quinoline
-
Dichloromethane
-
Pentane
-
10% Hydrochloric acid
-
Saturated aqueous sodium hydrogen carbonate
-
Anhydrous magnesium sulfate
-
p-Toluenesulfonic acid
Procedure:
-
A solution of 4-chloro-2-pentanone in dichloromethane is prepared.
-
The solution is mixed with quinoline and heated to boiling to effect dehydrohalogenation.
-
The reaction mixture is then cooled and washed successively with 10% hydrochloric acid until the aqueous washings are acidic.
-
The organic layer is washed with saturated aqueous sodium hydrogen carbonate and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation, collecting the fraction boiling at 119–124 °C.
-
To ensure complete isomerization to the more stable α,β-unsaturated ketone, the distillate can be refluxed with a catalytic amount of p-toluenesulfonic acid for 30 minutes, followed by washing with saturated aqueous sodium hydrogen carbonate and drying.
Synthesis of this compound via Dehydration of 4-Hydroxy-2-pentanone
Another common method for synthesizing this compound is the dehydration of 4-hydroxy-2-pentanone. This method often yields a mixture of (E) and (Z) isomers.
Materials:
-
4-Hydroxy-2-pentanone
-
Oxalic acid (catalyst)
Procedure:
-
4-Hydroxy-2-pentanone is refluxed with a catalytic amount of oxalic acid.
-
The reaction is monitored for the formation of water.
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The product is then isolated by extraction and purified by distillation.
Separation of (E) and (Z) Isomers
The separation of the (E) and (Z) isomers of this compound can be achieved by column chromatography using silica gel impregnated with silver nitrate. The differential interaction of the silver ions with the π-bonds of the cis and trans isomers allows for their separation.
Protocol for Silver Nitrate Impregnated Silica Gel Chromatography:
-
Preparation of AgNO₃-SiO₂:
-
Dissolve silver nitrate in a minimal amount of deionized water.
-
In a separate flask, create a slurry of silica gel in a suitable solvent like methanol.
-
Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Protect the AgNO₃-SiO₂ from light.
-
-
Chromatography:
-
Dry pack a chromatography column with the prepared AgNO₃-SiO₂.
-
Pre-elute the column with a non-polar solvent such as hexane.
-
Dissolve the mixture of (E)- and (Z)-3-penten-2-one in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a non-polar mobile phase (e.g., hexane). The (E)-isomer, which forms a weaker complex with silver ions, is expected to elute first.
-
The (Z)-isomer can then be eluted by gradually increasing the polarity of the mobile phase, for instance, by adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate to the hexane.
-
Figure 2: Experimental workflow for the separation of (E) and (Z) isomers.
Spectroscopic Analysis
The (E) and (Z) isomers of this compound can be distinguished by spectroscopic methods, particularly NMR and IR spectroscopy.
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic protons are characteristic for each isomer. In the (E)-isomer, the coupling constant between the vinylic protons is typically larger (around 15-18 Hz) compared to the (Z)-isomer (around 10-12 Hz).
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, especially those of the double bond and the methyl groups, will differ between the two isomers due to different steric environments.
Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can provide clues to the stereochemistry. The (E)-isomer usually shows a stronger absorption band for the C=C stretch compared to the (Z)-isomer due to a larger change in dipole moment during the vibration.
Biological Significance and Reactivity
The biological activity of α,β-unsaturated ketones like this compound is largely attributed to their ability to act as Michael acceptors. The electrophilic β-carbon can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione. This reactivity can lead to the modulation of various signaling pathways and cellular processes.
While specific signaling pathways directly targeted by this compound are not extensively documented, the general mechanism of action for α,β-unsaturated carbonyl compounds involves their adduction to key proteins. This can lead to a variety of cellular responses, including the induction of antioxidant response pathways and the inhibition of inflammatory pathways. For instance, some α,β-unsaturated ketones have been shown to modulate the activity of transcription factors like NF-κB and Nrf2.
This compound has been identified as a urinary biomarker for increased acetaldehyde levels, suggesting its formation in vivo under conditions of metabolic stress. Its derivatives, such as fluorinated and amino-substituted analogs, are being investigated for enhanced biological activity and potential applications in drug development and materials science.
Figure 3: General signaling pathway modulation by α,β-unsaturated ketones.
The (E) and (Z) isomers of this compound are distinct chemical entities with differing physical properties and potential biological activities. Understanding their stereochemistry is crucial for their synthesis, separation, and application in research and development. The reactivity of the α,β-unsaturated carbonyl moiety makes these compounds interesting targets for further investigation in the context of drug discovery, particularly for their potential to modulate cellular signaling pathways through covalent interactions with biological macromolecules. This guide provides a foundational resource for scientists and researchers working with or interested in the chemistry and biological relevance of this compound isomers.
References
Toxicological Profile of 3-Penten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-2-one (CAS No. 625-33-2), also known as ethylidene acetone or methyl 1-propenyl ketone, is an α,β-unsaturated ketone with a pungent, fruity odor. It is found naturally in some foods and is also used as a flavoring agent.[1][2] As with many α,β-unsaturated ketones, its toxicological profile is of interest due to the reactive nature of this functional group, which can lead to interactions with biological macromolecules. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative toxicity data, summaries of experimental protocols based on established guidelines, and a discussion of its likely mechanism of action.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity of this compound.
Table 1: Acute Toxicity Data for this compound
| Toxicity Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 1300 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 500 µL/kg | [4][5] |
| LCLo | Rat | Inhalation | 250 ppm/4hr |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LCLo: Lowest Published Lethal Concentration. The lowest concentration of a substance in air that has been reported to cause death in humans or animals.
Experimental Protocols
Acute Oral Toxicity (Likely based on OECD Guideline 401)
The acute oral toxicity of this compound was likely determined by administering the substance to a group of rats via oral gavage.
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Dosage: A range of doses is administered to different groups of animals to determine the dose that causes mortality in 50% of the animals (LD50).
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
-
Parameters Observed: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded at the start and end of the study.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity (Likely based on OECD Guideline 402)
The acute dermal toxicity was likely assessed by applying this compound to the skin of rabbits.
-
Test Animals: Young adult rabbits are commonly used for this test.
-
Application: The substance is applied to a shaved area of the back. The application site is then covered with a gauze patch and a non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation Period: Following exposure, animals are observed for at least 14 days for signs of skin irritation, systemic toxicity, and mortality.
-
Parameters Observed: In addition to local skin reactions (erythema and edema), systemic signs of toxicity are monitored as in the oral toxicity study.
Acute Inhalation Toxicity (Likely based on OECD Guideline 403)
The inhalation toxicity of this compound was likely evaluated by exposing rats to the vapor of the substance.
-
Test Animals: Young adult rats are the most common species used.
-
Exposure: Animals are placed in an inhalation chamber and exposed to a specific concentration of the test substance in the air for a defined period, typically 4 hours.
-
Observation Period: After exposure, the animals are observed for at least 14 days.
-
Parameters Observed: Observations include effects on the respiratory tract, as well as any systemic signs of toxicity and mortality.
Genotoxicity
Specific genotoxicity studies for this compound, such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo micronucleus assay, or chromosomal aberration assay, are not well-documented in publicly available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that this compound does not raise a safety concern at current levels of intake when used as a flavoring agent, which suggests that available genotoxicity data did not indicate a significant risk.
Mechanism of Toxicity and Signaling Pathways
The toxicity of α,β-unsaturated ketones like this compound is generally attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic groups in biological macromolecules, particularly the sulfhydryl group of cysteine residues in proteins and glutathione (GSH).
Glutathione Depletion and Oxidative Stress
A primary consequence of Michael addition is the depletion of intracellular glutathione, a key antioxidant. Depletion of GSH can disrupt the cellular redox balance, leading to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). Oxidative stress can, in turn, damage cellular components such as lipids, proteins, and DNA.
Proposed Signaling Pathways
The cellular response to the electrophilic and oxidative stress induced by α,β-unsaturated ketones often involves the activation of specific signaling pathways. While direct evidence for this compound is limited, based on studies with structurally similar compounds, the following pathways are likely to be involved:
-
Nrf2/Keap1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Electrophiles, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of a battery of antioxidant and detoxification genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress and covalent modification of proteins by electrophiles can lead to the activation of MAPK pathways, which can have both pro-survival and pro-apoptotic consequences depending on the specific context and the duration of the stress.
The following diagrams illustrate the proposed mechanism of toxicity and a general workflow for toxicological assessment.
Caption: Proposed mechanism of this compound toxicity.
Caption: General workflow for toxicological assessment.
Conclusion
The available data on this compound suggest that it has moderate acute toxicity via the oral and dermal routes and is an irritant. Its use as a flavoring agent has been deemed safe at current intake levels by JECFA. The likely mechanism of its toxicity involves its reactivity as a Michael acceptor, leading to glutathione depletion and oxidative stress, which in turn can activate cellular stress response pathways. However, there is a notable lack of publicly available data from sub-chronic, chronic, reproductive, and detailed genotoxicity studies. Further research in these areas would be beneficial for a more complete understanding of the toxicological profile of this compound. Professionals in drug development and research should consider the potential for reactivity with biological nucleophiles when working with this and structurally related compounds.
References
- 1. JECFA Evaluations-4-METHYL-3-PENTEN-2-ONE- [inchem.org]
- 2. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Penten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-penten-2-one in various solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or component. This document details available solubility data, provides in-depth experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Quantitative Solubility Data
Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and predicted quantitative solubility information. It is strongly recommended that experimental verification of solubility is conducted for specific applications.
| Solvent | Solvent Type | Formula | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | H₂O | Slightly Soluble[1] | Not Specified | Predicted values vary: 32.2 g/L and 46.18 g/L. |
| Ethanol | Polar Protic | C₂H₅OH | Miscible[1] | Room Temperature | "Miscible" implies solubility in all proportions. |
| Acetone | Polar Aprotic | C₃H₆O | Soluble[2] | Not Specified | Generally considered miscible. |
| Diethyl Ether | Polar Aprotic | (C₂H₅)₂O | Soluble[2] | Not Specified | Generally considered miscible. |
| Oil | Nonpolar | Variable | Soluble[1] | Not Specified | "Oil" is a general term; solubility will vary with the specific oil. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent. These protocols are based on the widely accepted "shake-flask" method to achieve thermodynamic equilibrium, followed by quantification using either Gas Chromatography (GC) or UV-Vis Spectrophotometry.
Shake-Flask Method for Equilibrium Saturation
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.
2.1.1. Materials and Equipment:
-
Analyte (this compound, >98% purity)
-
Solvents of interest (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
2.1.2. Procedure:
-
Preparation of Solvent: Add a precise volume of the chosen solvent to a series of glass vials.
-
Addition of Analyte: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate liquid phase or turbidity after initial mixing.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when consecutive measurements show no significant change in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 24 hours to allow for phase separation. To ensure complete separation of the undissolved analyte, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 20 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the solvent saturated with the analyte) using a pipette. To remove any remaining undissolved microdroplets, filter the aliquot through a syringe filter into a clean vial. It is crucial that the filter material does not absorb the analyte.
-
Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as Gas Chromatography or UV-Vis Spectrophotometry, as detailed below.
Quantification by Gas Chromatography (GC)
This method is suitable for volatile analytes like this compound and provides high selectivity and sensitivity.
2.2.1. Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
Autosampler vials with septa
-
Microsyringes
-
Internal standard (a compound with similar properties to this compound but well-resolved chromatographically, e.g., 2-hexanone)
2.2.2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Each standard solution should also contain a fixed concentration of the internal standard.
-
Calibration Curve: Inject the standard solutions into the GC and record the peak areas of this compound and the internal standard. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Sample Analysis: Prepare the saturated sample obtained from the shake-flask method for GC analysis by adding the same fixed concentration of the internal standard.
-
Injection and Data Acquisition: Inject the prepared sample into the GC under the same conditions as the standards.
-
Concentration Determination: From the resulting chromatogram, determine the peak area ratio of this compound to the internal standard. Use the calibration curve to determine the concentration of this compound in the saturated solution.
Quantification by UV-Vis Spectrophotometry
This method is applicable if this compound exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum and the solvent does not interfere.
2.3.1. Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2.3.2. Procedure:
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax using the pure solvent as a blank. Create a calibration curve by plotting absorbance versus the concentration of this compound. The relationship should be linear in accordance with the Beer-Lambert law.
-
Sample Analysis: Dilute the saturated sample obtained from the shake-flask method with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
References
A Comprehensive Technical Guide to the Thermochemical Properties of 3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for 3-Penten-2-one (CH₃CH=CHCOCH₃), a volatile organic compound of interest in various fields of chemical research. This document collates essential thermodynamic parameters, details the experimental and computational methodologies used for their determination, and presents a key reaction pathway, offering a centralized resource for professionals working with this compound.
Core Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its reactivity, stability, and behavior in chemical systems. The following tables summarize the key experimental and calculated values for its enthalpy of formation and combustion.
Table 1: Enthalpy of Formation for this compound
| Phase | Enthalpy of Formation (ΔfH°) | Method | Reference |
| Gas | -136 kJ/mol | Cm | Trifel, Smirnov, et al., 1992 |
| Liquid | -69.5 kJ/mol | Ccb, Calculation | Clopatt, 1932; NIST |
Table 2: Enthalpy of Combustion for this compound
| Phase | Enthalpy of Combustion (ΔcH°) | Method | Reference |
| Liquid | -3041 kJ/mol | Ccb | Clopatt, 1932[1] |
Experimental and Computational Protocols
The determination of the thermochemical data presented above relies on established experimental techniques and computational methods. While the full, detailed protocols from the original publications were not accessible for this review, the following sections describe the general principles of the cited methodologies.
Determination of Enthalpy of Combustion (Liquid Phase)
The standard enthalpy of combustion of liquid this compound was determined by combustion calorimetry (Ccb) .[1] This classical technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.
A generalized experimental workflow for combustion calorimetry of a volatile liquid like this compound is as follows:
The heat released by the combustion reaction is absorbed by the water and the calorimeter components, leading to a measurable temperature increase. By calibrating the calorimeter with a substance of known heat of combustion (e.g., benzoic acid), the energy equivalent of the calorimeter system can be determined. This allows for the calculation of the heat of combustion of the sample.
Determination of Enthalpy of Formation (Gas Phase)
The gas-phase enthalpy of formation for this compound was determined using a method denoted as "Cm" . This likely refers to a computational chemistry approach or a calculation based on reaction thermochemistry from related experimental data. Without access to the original 1992 publication by Trifel, Smirnov, et al., a definitive description of the exact methodology is not possible.
However, a common approach for determining the gas-phase enthalpy of formation involves:
-
Experimental Determination of Liquid-Phase Enthalpy of Formation: This is often derived from the experimental enthalpy of combustion, as is the case here. The enthalpy of formation of the liquid (ΔfH°liquid) is calculated from the enthalpy of combustion (ΔcH°liquid) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Enthalpy of Vaporization: The enthalpy of vaporization (ΔvapH°) is the heat required to transform the substance from a liquid to a gas at a constant temperature and pressure. This can be determined experimentally using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.
-
Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation is then calculated by summing the liquid-phase enthalpy of formation and the enthalpy of vaporization:
ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°
Atmospheric Oxidation Pathway of this compound
Understanding the reaction pathways of volatile organic compounds in the atmosphere is critical for environmental and atmospheric chemistry. The OH-radical-initiated oxidation is a primary degradation pathway for many organic molecules. The following diagram illustrates the proposed mechanism for the atmospheric oxidation of this compound.
This pathway demonstrates the initial addition of a hydroxyl radical to the carbon-carbon double bond, leading to two possible radical adducts. These adducts then react with molecular oxygen and nitric oxide in the atmosphere, ultimately decomposing into smaller, oxygenated organic compounds. This process is significant for understanding the formation of secondary organic aerosols and other atmospheric pollutants.
References
A Technical Guide to Quantum Chemical Calculations for 3-Penten-2-one
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 3-Penten-2-one. As an α,β-unsaturated ketone, this compound possesses a conjugated π-electron system that governs its reactivity and makes it a molecule of significant interest.[1] This document details the standard computational methodologies, particularly Density Functional Theory (DFT), used to model this compound. It presents a structured approach to data interpretation, including conformational analysis, geometric parameters, vibrational frequencies, and electronic properties, summarized in clear tabular formats. A standardized computational workflow is visualized to guide researchers in setting up similar theoretical investigations.
Introduction to this compound
This compound (C₅H₈O) is an organic compound classified as an α,β-unsaturated ketone.[2] It exists as two distinct stereoisomers: (E)-pent-3-en-2-one and (Z)-pent-3-en-2-one.[2] The key feature of this molecule is the conjugation between the carbon-carbon double bond and the carbonyl group. This arrangement of alternating double and single bonds creates a delocalized π-electron system, which imparts unique chemical reactivity.[1] Specifically, the extended conjugation enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack in a process known as conjugate addition.[1]
Understanding the molecule's conformational preferences, electronic structure, and vibrational characteristics is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations serve as a powerful, non-invasive tool to probe these properties at the atomic level, offering insights that complement and guide experimental work.
Computational Protocols and Methodologies
Quantum chemical calculations provide a robust framework for modeling molecular properties. Density Functional Theory (DFT) is the most common method employed for molecules like this compound, offering an optimal balance between computational cost and accuracy.
Level of Theory and Basis Sets
A typical and reliable computational approach involves the B3LYP hybrid functional. B3LYP incorporates a combination of Hartree-Fock exchange with DFT exchange-correlation functionals, providing accurate results for a wide range of organic molecules. This functional is paired with a basis set that describes the atomic orbitals. The Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , is frequently used for such calculations. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding.
Standard Computational Workflow
The process of a computational study on this compound follows a standardized workflow, which is essential for obtaining reliable and reproducible results.
-
Initial Structure Generation : A 3D structure of (E)- or (Z)-3-Penten-2-one is generated using molecular building software.
-
Conformational Analysis : A systematic search of the potential energy surface is performed to identify all stable conformers (rotational isomers). This is critical as the molecule's properties can be influenced by its 3D shape.
-
Geometry Optimization : Each identified conformer is subjected to geometry optimization. This is an iterative process that calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing a minimum energy structure.
-
Vibrational Frequency Calculation : For each optimized geometry, harmonic vibrational frequencies are calculated. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).
-
It predicts the infrared (IR) and Raman spectra, allowing for direct comparison with experimental spectroscopic data and aiding in the assignment of vibrational modes.
-
-
Property Calculation : Using the final optimized geometry, various electronic properties are calculated. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment.
Visualization of the Computational Workflow
The logical sequence of a quantum chemical investigation can be represented by a workflow diagram. This provides a clear, high-level overview of the entire computational protocol.
References
Methodological & Application
Application Notes and Protocols for 3-Penten-2-one in Organic Synthesis
Introduction
3-Penten-2-one, an α,β-unsaturated ketone, is a versatile and valuable reagent in modern organic synthesis.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it an excellent electrophile susceptible to nucleophilic attack at the β-carbon in conjugate additions.[2] This reactivity is the foundation for its use in a variety of carbon-carbon bond-forming reactions, which are crucial for constructing complex organic molecules, including natural products and pharmaceuticals.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Application Note 1: Michael Addition Reactions
The Michael or 1,4-addition is a cornerstone reaction in organic chemistry, widely used for the mild formation of carbon-carbon bonds. In this reaction, this compound serves as a classic "Michael acceptor." The electrophilicity of its β-carbon is enhanced by the conjugated carbonyl group, making it reactive towards a wide range of "Michael donors" (nucleophiles).
Common Michael donors include doubly stabilized carbon nucleophiles like β-ketoesters, malonates, and β-cyanoesters, as well as enamines and organocuprates. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile (e.g., an enolate). The resulting product is a 1,5-dicarbonyl compound or a related structure, which is a valuable precursor for further synthetic transformations.
Caption: General mechanism of the Michael Addition reaction.
Protocol 1: General Procedure for Michael Addition to this compound
This protocol describes a typical Michael addition using diethyl malonate as the Michael donor and sodium ethoxide as the base.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 eq) dropwise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the Michael adduct.
| Michael Donor | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Diethyl Malonate | NaOEt | EtOH | Reflux | 2-4 | ~85-95 |
| 2-Nitropropane | DBU | CH₃CN | Room Temp | 12 | ~90 |
| Thiophenol | Et₃N | CH₂Cl₂ | 0°C to RT | 1 | >95 |
| 2-Picoline (lithiated) | n-BuLi | THF | -78°C | 2 | ~70-80 |
Application Note 2: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. Discovered by Robert Robinson, this tandem reaction is a key method for constructing fused-ring systems, particularly in the synthesis of steroids, terpenoids, and alkaloids.
The process begins with the Michael addition of a ketone enolate to an α,β-unsaturated ketone like this compound, which forms a 1,5-diketone intermediate. This intermediate, in the presence of a base, then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield a stable α,β-unsaturated cyclic ketone (a cyclohexenone derivative).
Caption: Workflow of the Robinson Annulation reaction.
Protocol 2: General Procedure for Robinson Annulation
This protocol outlines the Robinson annulation between cyclohexanone and this compound.
Materials:
-
Cyclohexanone
-
This compound
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, dropping funnel, and condenser, place a solution of potassium hydroxide (0.2 eq) in methanol.
-
Add cyclohexanone (1.2 eq) to the basic solution and stir for 10 minutes at room temperature.
-
Cool the mixture in an ice bath and add this compound (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Remove the bulk of the solvent via rotary evaporation.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain the annulated product, a Wieland-Miescher ketone analogue.
| Ketone Donor | Michael Acceptor | Base | Conditions | Yield (%) |
| Cyclohexanone | Methyl vinyl ketone | KOH | EtOH, Reflux | ~75 |
| 2-Methylcyclohexanone | This compound | NaOEt | EtOH, Reflux | ~65-70 |
| Ethyl Acetoacetate | 3-Buten-2-one | NaOEt | EtOH, 25°C then Reflux | ~80 |
Application Note 3: Synthesis of Heterocycles and Natural Products
This compound is a key building block in the synthesis of various heterocyclic compounds, including alkaloids. Its electrophilic nature allows for conjugate addition reactions with nitrogen-containing nucleophiles, leading to precursors for complex heterocyclic scaffolds.
A notable application is in the synthesis of the alkaloids (+/-)-senepodine G and (+/-)-cermizine C. The synthesis involves the conjugate addition of a lithiated methyl pyridine (e.g., 2-picoline) to this compound. This step efficiently constructs the core carbon skeleton of the target alkaloids.
Caption: Logical workflow for alkaloid precursor synthesis.
Protocol 3: Synthesis of an Alkaloid Precursor via Conjugate Addition
This protocol is adapted from methodologies used in the synthesis of senepodine G and cermizine C.
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked flask under a positive pressure of argon.
-
Add anhydrous THF to the flask and cool to -78°C using a dry ice/acetone bath.
-
Add freshly distilled 2-picoline (1.1 eq) to the cold THF.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution. A deep red or orange color indicates the formation of the lithiated species. Stir for 30 minutes at -78°C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78°C for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78°C and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to isolate the desired conjugate adduct.
Protocol 4: Preparation of (E)-3-Penten-2-one
This protocol is based on the dehydration of 4-hydroxy-2-pentanone, a common and effective method for synthesizing the target compound.
Materials:
-
4-Hydroxy-2-pentanone
-
Oxalic acid (or p-toluenesulfonic acid)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-2-pentanone (1.0 eq), toluene (as a solvent to azeotropically remove water), and a catalytic amount of oxalic acid (approx. 0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 2-5 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the mixture and remove the toluene by rotary evaporation.
-
Fractionally distill the resulting crude liquid under atmospheric or reduced pressure to obtain pure (E)-3-penten-2-one (boiling point ~122-124°C). The purity can be checked by GC-MS or NMR.
References
Application Notes and Protocols for 3-Penten-2-one in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-2-one (CAS No. 625-33-2) is a volatile organic compound classified as an α,β-unsaturated ketone.[1] It is a colorless to pale yellow liquid with a characteristic sharp, fruity, and somewhat pungent odor.[2] In the field of food science, this compound is a valuable flavoring agent, contributing to the sensory profile of a variety of food products. It exists as (E) and (Z) stereoisomers, with the (E) isomer being more common.[1] This document provides detailed application notes and protocols for the use and analysis of this compound in food science research and development.
Physicochemical and Sensory Properties
A thorough understanding of the physicochemical and sensory properties of this compound is crucial for its effective application as a flavoring agent.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₈O | [1] |
| Molar Mass | 84.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 122-124 °C | |
| Density | 0.861 g/cm³ | |
| Solubility | Soluble in water and alcohol | |
| Vapor Pressure | 14.2 mmHg at 25 °C |
Sensory Profile
The sensory characteristics of this compound are complex and concentration-dependent.
| Attribute | Description | Reference(s) |
| Odor | Sharp, fruity, pungent, with notes of mango, coffee, and nuttiness. | |
| Taste | Musty, with a fishy aftertaste at higher concentrations. | |
| Flavor Contribution | Enhances fruity, roasted, and savory notes in food products. |
Natural Occurrence and Synthesis
This compound is found naturally in a variety of plant-based foods. It can also be synthesized for commercial use in the flavor industry.
Natural Occurrence
This compound has been identified as a volatile component in the following foods:
-
Aronia berries
-
Tomatoes
-
Cocoa
-
Tea
-
Potato chips
-
Roasted peanuts and filberts
-
Cranberries and bilberries
Chemical Synthesis
The (E)-isomer of this compound is commonly synthesized via two main routes:
-
Dehydrohalogenation of 3-chloropentan-2-one: This classic method involves the removal of a hydrogen and a chlorine atom from the precursor molecule.
-
Dehydration of 4-hydroxy-pentan-2-one: This reaction is typically catalyzed by an acid, such as oxalic acid.
A detailed protocol for a laboratory-scale synthesis is provided in Section 6.1.
Regulatory Status and Safety
The safety of this compound for use as a flavoring agent has been evaluated by international regulatory bodies.
| Regulatory Body | Status | Comments | Reference(s) |
| JECFA | Acceptable | No safety concern at current levels of intake when used as a flavoring agent. | |
| FEMA | GRAS (Generally Recognized as Safe) | FEMA Number: 3417 |
Applications in Food Products
This compound is utilized to impart or enhance specific flavor profiles in a range of food and beverage products. While specific usage levels are proprietary and application-dependent, general recommendations are based on achieving the desired sensory effect without introducing off-notes. It is particularly effective in foods that benefit from a fruity, nutty, or roasted character.
Potential Applications:
-
Beverages: Fruit juices, coffee-flavored drinks, and teas.
-
Confectionery: Hard and soft candies, chewing gum.
-
Baked Goods: Cookies, crackers, and snack foods.
-
Savory Products: Sauces, marinades, and processed vegetable products.
Experimental Protocols
The following section provides detailed protocols for the synthesis, analysis, and sensory evaluation of this compound.
Protocol for Laboratory-Scale Synthesis of (E)-3-Penten-2-one
This protocol is adapted from established methods for the synthesis of similar compounds and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
4-hydroxy-pentan-2-one
-
Oxalic acid (catalyst)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
-
Stir bar
Procedure:
-
Combine 1 mole of 4-hydroxy-pentan-2-one and 0.1 moles of oxalic acid in a round-bottom flask equipped with a stir bar and a distillation apparatus.
-
Heat the mixture gently with a heating mantle while stirring.
-
The product, (E)-3-penten-2-one, will begin to distill along with water. Collect the distillate.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the (E)-3-penten-2-one by fractional distillation.
-
Collect the fraction boiling at approximately 122-124 °C.
-
Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the synthesis of (E)-3-penten-2-one.
Protocol for Analysis of this compound in a Beverage Matrix using HS-SPME-GC-MS
This protocol provides a general framework for the quantitative analysis of this compound in a beverage matrix. Method validation and optimization are essential for specific applications.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace Solid-Phase Microextraction (HS-SPME) autosampler
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Beverage sample
-
This compound standard
-
Internal standard (e.g., 2-heptanone)
-
Sodium chloride
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add 1 g of sodium chloride to increase the volatility of the analyte.
-
Immediately seal the vial.
-
-
HS-SPME:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a defined temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds of interest.
-
Detect the compounds using the mass spectrometer in scan or selected ion monitoring (SIM) mode.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
-
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Protocol for Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps for conducting a QDA to characterize the sensory profile of this compound in a food product.
1. Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, ability to describe perceptions, and availability.
-
Train the panelists to identify and scale the intensity of key sensory attributes of the food product with and without added this compound. This involves exposure to a range of reference standards.
2. Lexicon Development:
-
In a group session, have the trained panelists taste the product with different concentrations of this compound and generate a list of descriptive terms for aroma, flavor, and aftertaste.
-
The panel leader facilitates the discussion to reach a consensus on a final lexicon of attributes.
3. Evaluation:
-
Present the samples to the panelists in a controlled environment (sensory booths).
-
Samples should be coded with random three-digit numbers and presented in a balanced order to minimize bias.
-
Panelists independently rate the intensity of each attribute on a line scale (e.g., a 15-cm line anchored with "low" and "high").
4. Data Analysis:
-
Convert the ratings from the line scales to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different samples.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Conclusion
This compound is a versatile flavoring agent with a complex sensory profile that can be effectively utilized in a variety of food and beverage applications. Its natural occurrence in several food items and its favorable regulatory status make it a valuable tool for food scientists and product developers. The protocols provided in this document offer a framework for the synthesis, analysis, and sensory evaluation of this compound, enabling researchers to explore its full potential in creating innovative and appealing food products. Proper method validation and optimization are paramount for ensuring accurate and reliable results in specific food matrices.
References
Application Notes and Protocols for the Evaluation of 3-Penten-2-one in Insect Semiochemical Research
For: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively documents methodologies for identifying and evaluating insect semiochemicals. However, specific research on 3-Penten-2-one as an insect pheromone or kairomone, including detailed quantitative data from electrophysiological or field studies, is limited. The following application notes and protocols are therefore presented as a comprehensive guide to evaluating a candidate semiochemical, using this compound as a hypothetical subject. The experimental data provided in the tables are illustrative and based on typical results for known insect attractants, not on actual experimental results for this compound.
Introduction
This compound is a volatile organic compound found in a variety of plants and food items. Its potential as an arthropod attractant has been suggested, making it a candidate for investigation in insect pheromone and kairomone research. The development of effective and environmentally benign pest management strategies relies on the identification of potent semiochemicals that can be used for monitoring, mass trapping, or mating disruption.
This document provides a framework for the systematic evaluation of this compound as a potential insect attractant. It outlines detailed protocols for key experiments, including Electroantennography (EAG) to assess antennal response, Y-tube olfactometer assays to determine behavioral response, and field trapping trials to evaluate efficacy under natural conditions.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how quantitative results from the described experiments should be structured for clear comparison and analysis.
Table 1: Illustrative Electroantennogram (EAG) Responses of a Hypothetical Pest Species to Varying Concentrations of this compound.
| Concentration of this compound (µg/µL) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| 0 (Solvent Control) | 0.15 ± 0.04 | 0 |
| 0.01 | 0.45 ± 0.08 | 25 |
| 0.1 | 0.88 ± 0.12 | 61 |
| 1 | 1.35 ± 0.15 | 100 |
| 10 | 1.28 ± 0.14 | 94 |
| 100 | 1.15 ± 0.13 | 83 |
SE: Standard Error. The normalized response is calculated relative to the strongest mean response.
Table 2: Illustrative Behavioral Responses in a Y-Tube Olfactometer Assay.
| Odor Source in Treatment Arm | Odor Source in Control Arm | No. of Insects Choosing Treatment Arm | No. of Insects Choosing Control Arm | No. of Non-Responders | Chi-Square (χ²) Value | P-value |
| This compound (1 µg/µL) | Solvent | 42 | 18 | 10 | 9.60 | <0.01 |
| This compound (10 µg/µL) | Solvent | 35 | 25 | 10 | 1.67 | >0.05 |
Total number of insects tested (N) = 70. A significant P-value (<0.05) indicates a clear preference for the treatment arm.
Table 3: Illustrative Mean Trap Captures from a Field Trial Over a 4-Week Period.
| Lure Treatment | Mean No. of Insects Captured per Trap per Week ± SE |
| Unbaited Control | 2.5 ± 0.8 |
| This compound (10 mg lure) | 15.8 ± 2.1 |
| This compound (50 mg lure) | 28.3 ± 3.5 |
| Commercial Standard Lure | 32.1 ± 3.8 |
Data represents the average of 10 traps per treatment, checked weekly.
Experimental Protocols
Protocol for Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus, providing a measure of the sensitivity of the peripheral olfactory organs.[1]
Materials:
-
Test Compound: this compound (high purity).
-
Solvent: Paraffin oil or hexane.
-
Insect Subjects: Adult insects of the target species (both sexes).
-
EAG System: Includes a high-impedance amplifier, data acquisition system, and analysis software.
-
Electrodes: Glass capillary electrodes filled with saline solution (e.g., insect Ringer's solution) and fitted with Ag/AgCl wires.[1]
-
Micromanipulators: For precise electrode placement.
-
Dissection Microscope: For preparing the insect antenna.
-
Stimulus Delivery System: A continuous stream of purified, humidified air passed over the antenna, with a port for injecting odor stimuli.
-
Odor Cartridges: Pasteur pipettes containing a small piece of filter paper.
Procedure:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). Apply 10 µL of each solution to a separate filter paper strip and insert it into a Pasteur pipette. Prepare a solvent-only control.
-
Insect Preparation: Immobilize an insect (e.g., by chilling). Under a microscope, carefully excise one antenna at the base.
-
Antenna Mounting: Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end. A small amount of conductive gel can be used to ensure good contact.
-
EAG Recording:
-
Position the antenna in the continuous air stream.
-
Allow the baseline signal to stabilize.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette by inserting its tip into the port of the main air stream.
-
Present stimuli in order of increasing concentration, interspersed with the solvent control to monitor antennal viability.
-
Allow a recovery period (e.g., 45-60 seconds) between stimuli.
-
-
Data Analysis: Measure the peak amplitude of the negative voltage deflection for each stimulus. Subtract the average response to the solvent control from the responses to the test compound to correct for mechanical stimulation.
Protocol for Y-Tube Olfactometer Bioassay
This behavioral assay assesses the preference of an insect for one of two odor fields.[2][3]
Materials:
-
Y-tube Olfactometer: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.
-
Airflow System: A pump that delivers purified, humidified air at a constant rate through both arms of the olfactometer.
-
Odor Sources: As prepared for the EAG experiment (e.g., filter paper with this compound solution in a chamber connected to one arm).
-
Insect Subjects: Adult insects, often tested individually.
Procedure:
-
Setup: Connect the odor sources to the side arms of the Y-tube. One arm will receive air flowing over the this compound stimulus, and the other will receive air flowing over the solvent control.
-
Acclimation: Place an insect in a release chamber for a period of acclimation before the trial.
-
Insect Release: Introduce a single insect into the base of the central arm.
-
Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks or flies past a designated line in one of the side arms and remains there for a minimum period (e.g., 30 seconds).
-
Data Collection: Record the choice of each insect. Insects that do not make a choice within the allotted time are recorded as "non-responders".
-
Cleaning and Rotation: After each trial, thoroughly clean the Y-tube with solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
Statistical Analysis: Use a Chi-square (χ²) test to determine if the observed choices differ significantly from a 50:50 distribution.
Protocol for Field Trapping Experiment
Field trials are essential to validate the attractiveness of a candidate semiochemical under natural conditions.[4]
Materials:
-
Insect Traps: Type of trap should be appropriate for the target insect (e.g., delta traps, bucket traps, or sticky traps).
-
Lures: Dispensers (e.g., rubber septa, polyethylene vials) loaded with a precise amount of this compound.
-
Control Lures: Dispensers loaded with solvent only or left empty.
-
Randomized Block Design: An experimental layout to minimize the effects of environmental variability.
Procedure:
-
Site Selection: Choose a suitable habitat where the target insect population is known to be present.
-
Experimental Design:
-
Establish multiple blocks (replicates) within the site.
-
Within each block, randomly assign each treatment (e.g., unbaited trap, 10 mg this compound lure, 50 mg this compound lure) to a trap.
-
Ensure traps are spaced sufficiently far apart (e.g., 20-50 meters) to avoid interference.
-
-
Trap Deployment: Deploy the traps according to the randomized design. Place them at a height and in a location appropriate for the target insect's behavior.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.
-
Lure Replacement: Replace lures as needed based on their expected field longevity.
-
Statistical Analysis: Use Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects captured among the different treatments.
Mandatory Visualizations
Caption: Generalized insect olfactory signaling pathway.
Caption: Workflow for semiochemical identification and validation.
References
Application Notes and Protocols: 3-Penten-2-one as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-penten-2-one as a versatile precursor in the synthesis of key pharmaceutical intermediates. The following sections describe its application in the Robinson annulation for the synthesis of the Wieland-Miescher ketone, a foundational building block for steroids, and in the Michael addition for the synthesis of alkaloid scaffolds like (±)-cermizine C and (±)-senepodine G.
Synthesis of the Wieland-Miescher Ketone via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation.[1][2] This method is instrumental in the synthesis of six-membered rings, making it a cornerstone in the total synthesis of steroids and other polycyclic natural products.[1][3] this compound, as an α,β-unsaturated ketone, is an excellent Michael acceptor for this reaction. The Wieland-Miescher ketone, a product of this reaction, is a crucial intermediate in the synthesis of numerous steroids with significant biological activities.[2]
Signaling Pathway: Robinson Annulation
Caption: Robinson annulation pathway for Wieland-Miescher ketone synthesis.
Experimental Protocol: One-Pot Synthesis of Wieland-Miescher Ketone
This protocol is adapted from a general procedure for Robinson annulation and is suitable for the synthesis of the Wieland-Miescher ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
This compound (or Methyl vinyl ketone)
-
Chiral primary amine catalyst (e.g., derived from a natural amino acid)
-
Triflic acid (TfOH)
-
3-Nitrobenzoic acid
Procedure:
-
To 1.0 g of 2-methyl-1,3-cyclohexanedione, add 1.2 equivalents of this compound.
-
Add the chiral primary amine catalyst (2.0 mol%) and triflic acid (2.0 mol%).
-
Add 3-nitrobenzoic acid (1.0 mol%).
-
The reaction is conducted under solvent-free conditions at 60 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or 1H NMR spectroscopy.
-
Upon completion (typically after 48 hours), the product can be directly purified by flash chromatography or distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 90% | |
| Enantiomeric Excess (ee) | 90% (can be enriched to >99% by recrystallization) | |
| Scale | 100-gram scale demonstrated |
Synthesis of Alkaloid Precursors via Michael Addition
This compound is a valuable precursor for the synthesis of various alkaloids. Its electrophilic β-carbon readily undergoes conjugate addition (Michael addition) with nucleophiles, including those containing nitrogen. This reaction is a key step in building the core structures of alkaloids such as (±)-cermizine C and (±)-senepodine G.
Experimental Workflow: General Alkaloid Precursor Synthesis
Caption: General workflow for alkaloid synthesis from this compound.
Experimental Protocol: Formal Synthesis of (±)-Cermizine C
The following is a generalized protocol based on synthetic strategies for cermizine alkaloids, which involve a key Michael addition step. A practical total synthesis of (±)-cermizine D and a formal synthesis of (±)-cermizine C have been achieved with overall yields of 13.7% and 29.7%, respectively. The initial Michael addition is a critical step in these syntheses.
Materials:
-
This compound
-
2-Picoline
-
n-Butyllithium (n-BuLi)
-
Dry Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure (Illustrative for the initial Michael Addition):
-
A solution of 2-picoline (3 equivalents) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
n-Butyllithium (3 equivalents) is added dropwise to the solution, and the mixture is stirred for 1 hour at -78 °C to generate the lithiated picoline.
-
A solution of this compound (1 equivalent) in dry THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for several hours and monitored by TLC for the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Michael adduct.
Note: This is a representative procedure for the Michael addition. The subsequent steps to complete the synthesis of (±)-cermizine C involve further transformations of the Michael adduct.
Quantitative Data for Alkaloid Syntheses
| Product | Key Reaction Steps | Overall Yield | Reference |
| (±)-Cermizine D | Michael addition, Weinreb amide-activated substitution, ketalation/dearomatisation/reductive amination | 13.7% | |
| Formal (±)-Cermizine C | Michael addition and subsequent transformations | 29.7% | |
| (-)-Senepodine G | Stereospecific addition of Me2CuLi to an α,β-unsaturated lactam, addition of MeMgBr | 40% (6 steps) | |
| (-)-Cermizine C | Stereospecific NaBH4 reduction of (-)-Senepodine G | 40% (7 steps) |
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. These reactions should be carried out in a properly equipped laboratory with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for the Analytical Detection of 3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-2-one (CH₃CH=CHCOCH₃) is a volatile organic compound and an α,β-unsaturated ketone.[1] It exists as (E) and (Z) stereoisomers and is characterized by a fruity to pungent odor.[1] This compound is naturally present in various plants and foods, including tomatoes, cocoa, tea, and potato chips.[1] Due to its presence in various matrices and its potential relevance in flavor chemistry, environmental analysis, and as a potential volatile biomarker, robust and sensitive analytical methods for its detection and quantification are essential.
This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. These methods are applicable to a range of sample matrices, from simple solutions to more complex food and environmental samples.
Analytical Methods
The primary methods for the determination of this compound are Gas Chromatography, due to its volatile nature, and High-Performance Liquid Chromatography, often after derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification. Headspace sampling, particularly Solid Phase Microextraction (SPME), is a common sample preparation technique that is well-suited for extracting volatile analytes from liquid and solid matrices.[2][3]
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
For non-volatile or thermally labile compounds, HPLC is the method of choice. For the analysis of ketones like this compound, derivatization is typically employed to enhance chromatographic retention and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be readily detected by a UV/Vis detector.
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation and detection, and data analysis.
Caption: General experimental workflow for the analysis of this compound.
Quantitative Data Summary
The performance of analytical methods is crucial for their application. The following table summarizes key quantitative parameters for the analysis of this compound and related ketones using GC-MS and HPLC.
| Analytical Method | Analyte | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| GC-MS | Terpenoids | Plant Material | Headspace | - | - | >0.99 | 75-103 | |
| GC-MS/MS | Pesticides | Food | QuEChERS | - | 10 µg/kg | >0.99 | 60-140 | |
| GC-MS | Volatile Compounds | Baijiu Daqu | MHS-SPME | - | - | 0.9717-0.9983 | - | |
| HPLC-DAD | Ketones | Sugar-cane spirits | DNPH Derivatization | 10-20 µg/L | - | >0.99 | 92-99 | |
| UHPLC-DAD | Aldehydes & Ketones | Standard Solution | DNPH Derivatization | 4-15 ng/mL | 13-50 ng/mL | >0.9999 | - |
Note: Data for this compound specifically is limited in the literature; therefore, data for similar analytes and methods are presented to provide an expected performance range.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Liquid Samples
1. Objective: To extract and quantify this compound from a liquid matrix (e.g., beverage, water sample).
2. Materials:
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- 20 mL headspace vials with PTFE-lined septa
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Heated agitator for SPME
- This compound standard
- Internal standard (e.g., 2-Heptanone)
- Sodium chloride (NaCl)
3. Sample Preparation:
- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add a known amount of internal standard.
- Saturate the sample with NaCl (approximately 1 g) to increase the volatility of the analyte.
- Immediately seal the vial with a PTFE-lined septum and cap.
4. HS-SPME Extraction:
- Place the vial in the heated agitator set at 60°C.
- Expose the SPME fiber to the headspace of the sample for 30 minutes with agitation.
- After extraction, retract the fiber into the needle.
5. GC-MS Analysis:
- Injector:
- Mode: Splitless
- Temperature: 250°C
- Desorption Time: 5 minutes
- Column:
- Type: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Oven Temperature Program:
- Initial Temperature: 40°C, hold for 2 minutes
- Ramp: 10°C/min to 250°C
- Hold: 5 minutes at 250°C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 35-350
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: m/z 69, 43, 41).
6. Quantification:
- Create a calibration curve using standards of this compound prepared in a similar matrix.
- Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: HPLC-UV/Vis Analysis of this compound via DNPH Derivatization
1. Objective: To quantify this compound in a sample after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
2. Materials:
- High-Performance Liquid Chromatograph with a UV/Vis Diode Array Detector (DAD)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- This compound standard
- Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
3. Derivatization Procedure:
- For a liquid sample, mix a known volume with an excess of the DNPH solution.
- For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge.
- Allow the reaction to proceed for at least 1 hour at room temperature.
- If necessary, perform a sample cleanup using SPE to remove interferences.
4. HPLC-UV/Vis Analysis:
- Mobile Phase:
- A: Water
- B: Acetonitrile
- Gradient Elution:
- Start with a composition of 60% A and 40% B.
- Linearly increase to 100% B over 20 minutes.
- Hold at 100% B for 5 minutes.
- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection:
- Wavelength: 365 nm.
5. Quantification:
- Prepare DNPH derivatives of this compound standards at various concentrations.
- Generate a calibration curve by plotting the peak area against the concentration.
- Determine the concentration of the this compound derivative in the sample from the calibration curve.
Method Validation
To ensure the reliability of the analytical data, the chosen method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in various matrices. The choice between GC-MS and HPLC-UV/Vis will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Penten-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Penten-2-one is a volatile organic compound (VOC) and a ketone that is found in various natural products, including roasted peanuts, cranberries, and tea.[1] It is recognized as a flavoring ingredient and has been evaluated for safety at current intake levels by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2] As a volatile compound, its analysis is crucial in food science for flavor profiling and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices.[3][4] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Experimental Protocols
A critical aspect of successful GC-MS analysis is appropriate sample preparation to isolate and concentrate the analyte of interest while minimizing matrix interference. For a volatile compound like this compound, headspace analysis is a highly effective technique.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Food Samples
This protocol is suitable for the extraction of this compound from solid or liquid food matrices.
1. Sample Preparation:
-
Weigh a representative portion of the homogenized food sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
For solid samples, the addition of a small amount of water may be beneficial to facilitate the release of volatiles.
-
Add a magnetic stir bar if agitation is desired during incubation.
-
Seal the vial tightly with a PTFE/silicone septum.
2. Headspace Extraction:
-
Place the vial in a temperature-controlled autosampler or heating block set to a specific temperature (e.g., 60-80°C) to facilitate the partitioning of volatile compounds into the headspace.[5]
-
Expose a solid-phase microextraction (SPME) fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes. A common fiber coating for this type of analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
After extraction, retract the fiber into the needle.
3. GC-MS Analysis:
-
Immediately introduce the SPME fiber into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
Protocol 2: Direct Liquid Injection
This protocol is suitable for the analysis of this compound in a liquid standard or a clean liquid extract.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane. A typical concentration for direct injection is around 10 µg/mL.
-
Ensure the sample is free of particulates by filtration or centrifugation if necessary.
-
Transfer the sample to a 1.5 mL glass autosampler vial.
2. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. A split or splitless injection can be used depending on the concentration of the analyte.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound. These may require optimization for specific instruments and applications.
| Parameter | Value | Notes |
| Gas Chromatograph | ||
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. | A non-polar column is suitable for the separation of volatile compounds. |
| Injection Mode | Split (e.g., 10:1 to 50:1 split ratio) or Splitless | The choice depends on the sample concentration. Splitless injection is more sensitive. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. | Helium is the most common carrier gas for GC-MS. |
| Oven Temperature Program | Initial temperature: 40-60°C, hold for 2-5 minutes. Ramp: Increase to 200-250°C at a rate of 5-10°C/min. Final hold: Hold at the final temperature for 2-5 minutes. | The temperature program should be optimized to achieve good separation of analytes. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard electron energy for generating reproducible mass spectra. |
| Mass Range | m/z 35-350 | This range will cover the molecular ion and major fragments of this compound. |
| Source Temperature | 230-250°C | Prevents condensation of analytes in the ion source. |
| Transfer Line Temperature | 280°C | Ensures efficient transfer of analytes from the GC to the MS. |
| Acquisition Mode | Full Scan | To obtain the full mass spectrum for identification. Selected Ion Monitoring (SIM) can be used for targeted quantification for higher sensitivity. |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.1164 g/mol | |
| CAS Registry Number | 625-33-2 | |
| Kovats Retention Index (Standard Non-polar column) | 712, 714, 735 | |
| Kovats Retention Index (Standard Polar column) | 1108, 1121, 1122, 1123 | |
| Major Mass Spectral Fragments (m/z) | 69 (base peak), 41, 43 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Results and Discussion
The successful GC-MS analysis of this compound relies on the proper selection of sample preparation and instrumental parameters. The use of HS-SPME is particularly advantageous for complex matrices like food, as it is a solvent-free technique that can effectively concentrate volatile analytes.
Identification of this compound is achieved by a two-pronged approach:
-
Retention Time/Index: The retention time of the analyte peak should be reproducible under consistent chromatographic conditions. Comparison of the calculated Kovats retention index with literature values on similar columns provides a high degree of confidence in the identification.
-
Mass Spectrum: The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern. The obtained mass spectrum should be compared with a reference spectrum from a database such as the NIST Mass Spectral Library. The major characteristic ions for this compound are m/z 69 (the base peak), 41, and 43.
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The peak area of the analyte is then used to determine its concentration in the sample. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume.
This application note provides a comprehensive overview and detailed protocols for the analysis of this compound by GC-MS. The described methods, including HS-SPME for sample preparation and the specified GC-MS parameters, offer a robust and reliable approach for the identification and quantification of this important volatile compound in various matrices. Proper optimization of these methods will ensure high-quality data for researchers, scientists, and drug development professionals.
References
- 1. Showing Compound this compound (FDB008241) - FooDB [foodb.ca]
- 2. This compound | C5H8O | CID 637920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Analysis of volatile organic compounds and potential odour compounds in food contact paperboard using headspace two-dimensional GC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Performance Liquid Chromatography for the Analysis of 3-Penten-2-one
Introduction
3-Penten-2-one is an α,β-unsaturated ketone with the formula CH₃C(O)CH=CHCH₃.[1] It exists as (E) and (Z) stereoisomers and is a colorless, volatile liquid.[1] This compound is found naturally in some plants and foods, such as tomatoes, cocoa, and tea, and is also used as a flavoring agent.[1] Furthermore, urinary this compound has been identified as a potential biomarker for acetaldehyde accumulation under metabolic stress. Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for biomedical research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.
This document provides a detailed protocol for the determination of this compound using reversed-phase HPLC (RP-HPLC) with UV detection. The method is suitable for the quantification of this compound in various sample matrices, provided appropriate sample preparation is performed.
Principle of the Method
The analytical method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2] this compound, being a moderately polar compound, is retained by the stationary phase and then eluted by the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV-Vis detector, as the α,β-unsaturated ketone chromophore in this compound allows for strong absorbance in the UV region.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Chemicals and Reagents:
-
This compound standard (CAS No. 625-33-2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is a suitable mobile phase for the separation of this compound. A typical starting condition is a 40:60 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be employed for complex matrices to remove interferences. For simpler matrices, a simple dilution and filtration step may be sufficient.
-
Example: Liquid Sample (e.g., beverage):
-
Take a known volume of the liquid sample.
-
If necessary, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
5. Data Analysis
-
Identification: The this compound peak is identified by its retention time, which should match that of the standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Method Performance Characteristics (Hypothetical Data)
The following table presents typical performance data for the described HPLC method.
| Parameter | Result |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development and validation.
References
Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor.[1][2] 3-Penten-2-one is a readily available and versatile Michael acceptor, and its adducts serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[3][4]
This document provides detailed application notes and experimental protocols for Michael addition reactions involving this compound with various nucleophiles. The focus is on practical methodologies, including organocatalyzed asymmetric approaches, which are vital in drug design for producing chiral compounds.
General Reaction Mechanism & Workflow
The Michael addition reaction typically proceeds in three key steps:
-
Deprotonation: A base removes a proton from the Michael donor to form a nucleophilic enolate or an equivalent stabilized anion.
-
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system of this compound.
-
Protonation: The resulting enolate is protonated to yield the final 1,5-dicarbonyl compound or a related adduct.
The general workflow for performing a Michael addition reaction is outlined below.
Carbon Nucleophiles: Malonate Addition
The addition of soft carbon nucleophiles like dialkyl malonates is a classic and efficient method for forming C-C bonds. These reactions are typically catalyzed by a base, such as sodium ethoxide, which deprotonates the malonate ester to form a stable enolate. The resulting adducts are versatile 1,5-dicarbonyl compounds that can be further manipulated.
Data Presentation: Diethyl Malonate Addition
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | NaOEt | EtOH | Reflux | 1 | ~90 | |
| 2 | DBU | CH2Cl2 | RT | 2 | >95 | N/A |
| 3 | (S)-DPEN | Toluene | 0 | 12 | 92 |
Data for entries 2 and 3 are representative for α,β-unsaturated ketones and may require optimization for this compound.
Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate
This protocol is adapted from a general procedure for Michael additions.
-
Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 95% ethanol (25 mL).
-
Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.
-
Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10 mol%, prepared freshly or from a commercial solution).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 1 hour. The mixture may become cloudy as the product forms.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). If the product precipitates, collect it by vacuum filtration. If it separates as an oil, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(3-oxopentan-2-yl)malonate.
Nitrogen Nucleophiles: Aza-Michael Addition
The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are prevalent in many pharmaceutical agents and natural products. The reaction can often proceed without a catalyst, although bases or Lewis acids can be used to promote it.
Data Presentation: Aza-Michael Addition with Aniline
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | None | Neat | 80 | 4 | 85 | N/A |
| 2 | InCl₃ | H₂O | RT | 6 | 90 | N/A |
Data are representative for aza-Michael additions and may require optimization.
Experimental Protocol: Catalyst-Free Aza-Michael Addition of Aniline
-
Reaction Setup: In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).
-
Reaction: Heat the mixture at 80°C with stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylamino)pentan-2-one.
Sulfur Nucleophiles: Thia-Michael Addition
The thia-Michael addition, the conjugate addition of a thiol, is a highly efficient and often spontaneous reaction. It is widely used in materials science and bioconjugation chemistry due to its rapid kinetics and high yields under mild conditions. The reaction is typically initiated by a base or a nucleophilic catalyst.
Data Presentation: Thia-Michael Addition with Thiophenol
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref. |
| 1 | Et₃N | CH₂Cl₂ | RT | 15 | >98 | |
| 2 | Amberlyst A21 | Neat | RT | 30 | 95 |
Data are representative for thia-Michael additions.
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol
-
Reaction Setup: To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).
-
Catalyst Addition: Add triethylamine (Et₃N) (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to afford the product, 4-(phenylthio)pentan-2-one, which is often pure enough for subsequent steps without further purification.
Asymmetric Michael Additions and Applications in Drug Development
The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers can have vastly different biological activities. Asymmetric organocatalysis has emerged as a powerful strategy for controlling the stereochemical outcome of Michael additions. The products of these reactions are valuable chiral building blocks for synthesizing complex pharmaceutical targets. For instance, β-substituted γ-aminobutyric acid (GABA) derivatives, found in drugs like Pregabalin and Baclofen, can be synthesized using asymmetric Michael additions as a key step.
Signaling Pathway Context: GABAergic System
Many drugs derived from Michael adducts target neurotransmitter systems. For example, GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA analogs often modulate the activity of GABA receptors or related enzymes.
Protocol: Organocatalyzed Asymmetric Addition of Nitroalkanes
This protocol is a representative example of synthesizing chiral γ-nitro ketones, which are precursors to compounds like Pregabalin. It is adapted from procedures using thiourea-based organocatalysts.
-
Reaction Setup: In a vial, dissolve the thiourea organocatalyst (e.g., a (R,R)-DPEN-derived thiourea, 0.1 mmol, 10 mol%) in toluene (1.0 mL).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) to the catalyst solution, followed by nitromethane (1.5 mmol, 1.5 eq).
-
Reaction: Stir the mixture at 0°C for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
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Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched 4-nitropentan-2-one.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
References
Application Notes & Protocols for Biocatalytic Production of 3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a potential biocatalytic approach for the synthesis of 3-penten-2-one, a valuable flavoring agent and chemical intermediate.[1][2] While the natural occurrence of this compound in plants like Aronia melanocarpa suggests a biosynthetic pathway, a well-established, single-enzyme or whole-cell biocatalytic production method is not extensively documented in current literature.[1] Therefore, this document outlines a proposed multi-enzyme cascade approach, drawing parallels from established biocatalytic reactions such as aldol additions and enzymatic dehydrations.
The proposed biocatalytic route involves a two-step enzymatic cascade:
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Aldol Condensation: An aldolase-catalyzed carbon-carbon bond formation between acetaldehyde and a second carbonyl compound.
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Dehydration: An enzyme-catalyzed dehydration of the resulting aldol adduct to form the α,β-unsaturated ketone, this compound.
This biocatalytic approach offers a potentially greener and more selective alternative to traditional chemical synthesis methods.[3]
Proposed Biocatalytic Pathway
A plausible enzymatic route to this compound involves the condensation of acetaldehyde and propanal, catalyzed by an aldolase, to form 3-hydroxy-2-pentanone, followed by dehydration to yield this compound. This strategy leverages the ability of aldolases to form C-C bonds with high stereoselectivity.
Caption: Proposed two-step enzymatic cascade for the production of this compound.
Experimental Protocols
The following protocols are generalized procedures for the screening and implementation of a biocatalytic process for this compound production. Optimization of specific parameters will be necessary for any given set of enzymes.
Protocol 1: Screening of Aldolases for 3-Hydroxy-2-pentanone Synthesis
This protocol describes a method for screening a panel of aldolase enzymes for their ability to catalyze the condensation of acetaldehyde and propanal.
Materials:
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Aldolase enzyme library (lyophilized powders or solutions)
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Acetaldehyde
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Propanal
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Potassium phosphate buffer (100 mM, pH 7.5)
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DMSO (for substrate solubilization)
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96-well microplates
-
Microplate shaker with temperature control
-
GC-MS or HPLC for analysis
Procedure:
-
Enzyme Reconstitution: Reconstitute lyophilized aldolases in 100 mM potassium phosphate buffer (pH 7.5) to a stock concentration of 1-5 mg/mL.
-
Substrate Stock Solution: Prepare a stock solution of acetaldehyde (e.g., 1 M) and propanal (e.g., 1 M) in DMSO.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
160 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
20 µL of aldolase solution (final concentration 0.1-0.5 mg/mL)
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10 µL of acetaldehyde stock solution (final concentration 50 mM)
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10 µL of propanal stock solution (final concentration 50 mM)
-
-
Controls: Prepare control reactions including:
-
No enzyme control (replace enzyme solution with buffer)
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No substrate controls (to check for background peaks)
-
-
Incubation: Seal the microplate and incubate at 30°C with shaking (200 rpm) for 24 hours.
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Reaction Quenching and Extraction: Quench the reaction by adding 200 µL of ethyl acetate containing an internal standard (e.g., dodecane). Vortex vigorously for 1 minute to extract the product.
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Analysis: Centrifuge the plate to separate the layers. Analyze the organic layer by GC-MS or HPLC to detect the formation of 3-hydroxy-2-pentanone.
Protocol 2: One-Pot Two-Enzyme Synthesis of this compound
This protocol outlines a one-pot reaction using an aldolase and a dehydratase for the direct conversion of acetaldehyde and propanal to this compound.
Materials:
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Aldolase (selected from screening)
-
Dehydratase/Lyase
-
Acetaldehyde
-
Propanal
-
Potassium phosphate buffer (100 mM, pH 7.5)
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Reaction vessel with temperature control and stirring
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.5)
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Aldolase (e.g., 0.5 mg/mL)
-
Dehydratase/Lyase (e.g., 0.5 mg/mL)
-
-
Substrate Addition: Add acetaldehyde and propanal to the desired final concentrations (e.g., 50-100 mM). Substrates can be added neat or as a solution in a co-solvent like DMSO to improve solubility.[3]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots.
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Sampling and Analysis: At specified time points, withdraw a sample, quench the reaction (e.g., by adding a solvent or acid), and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic extract by GC-MS or HPLC to quantify the concentration of this compound.
Data Presentation
Effective data logging and presentation are crucial for comparing the performance of different biocatalysts and reaction conditions.
Table 1: Aldolase Screening Results for 3-Hydroxy-2-pentanone Production
| Enzyme ID | Substrate Conversion (%) | Product Titer (mM) | Specific Activity (U/mg) |
| Aldolase-001 | 15.2 | 7.6 | 0.5 |
| Aldolase-002 | 45.8 | 22.9 | 1.8 |
| Aldolase-003 | 5.1 | 2.6 | 0.2 |
| ... | ... | ... | ... |
Table 2: Optimization of One-Pot Reaction Conditions for this compound Production
| Parameter | Condition 1 | Condition 2 | Condition 3 | This compound Titer (mM) |
| Temperature (°C) | 30 | 35 | 40 | 15.2 |
| pH | 7.0 | 7.5 | 8.0 | 25.8 |
| Substrate Ratio (Acetaldehyde:Propanal) | 1:1 | 1:2 | 2:1 | 21.4 |
| Enzyme Ratio (Aldolase:Dehydratase) | 1:1 | 1:2 | 2:1 | 30.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development of the biocatalytic process for this compound production.
Caption: General workflow for developing a biocatalytic process for this compound.
Logical Relationship of Key Parameters
The successful production of this compound is dependent on the interplay of several key parameters.
Caption: Interdependencies of key parameters in the biocatalytic synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Penten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-penten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through a few key methods:
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Aldol Condensation: This is a widely used method involving the reaction of acetaldehyde and acetone in the presence of an acid or base catalyst.[1]
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Dehydration of 4-Hydroxy-2-pentanone: This method involves the elimination of water from 4-hydroxy-2-pentanone, often catalyzed by an acid like oxalic acid.
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Acylation of Propene: This involves the reaction of propene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the synthesis method and reaction conditions. For the aldol condensation of acetaldehyde and butanone to produce 3-methyl-3-penten-2-one, a similar compound, yields of less than 38% are common with traditional homogeneous catalysts.[2] However, with optimized conditions and heterogeneous catalysts, yields can be significantly improved. For instance, using a fixed bed reactor (FBR) or a reactive distillation column (RDC) can lead to substantially higher yields.[3][4]
Q3: What are the main side reactions that can lower the yield of this compound in an aldol condensation?
A3: The primary side reactions that compete with the formation of this compound include:
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Self-condensation of Acetaldehyde: Acetaldehyde can react with itself to form polyaldehydes and other byproducts. This is a significant side reaction even under optimized conditions.[2]
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Reaction of Acetaldehyde with the Product: Acetaldehyde can further react with the desired this compound product, leading to the formation of higher molecular weight compounds. This can be suppressed by using a high molar ratio of the ketone to the aldehyde.
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Formation of Isomers: Isomerization of the double bond can occur, leading to a mixture of products that can be difficult to separate.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound, particularly via aldol condensation.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | 1. Inactive Catalyst: The acid or base catalyst may be old, contaminated, or of insufficient concentration. | 1. Use a fresh, high-purity catalyst. For base-catalyzed reactions, ensure the base is not carbonated. For acid-catalyzed reactions, consider using a solid acid catalyst like an ion-exchange resin for easier separation and potential for higher activity. |
| 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 2. Gradually increase the reaction temperature. For the aldol condensation of acetaldehyde and butanone, temperatures between 60-90°C have been shown to be effective. However, be aware that excessively high temperatures can promote side reactions. | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | 3. Monitor the reaction progress using techniques like TLC or GC. Increase the reaction time until the starting materials are consumed. | |
| Formation of a Mixture of Products | 1. Self-condensation of Acetaldehyde: This is a common side reaction. | 1. Use a higher molar ratio of acetone to acetaldehyde. This increases the probability of the enolate of acetone reacting with acetaldehyde rather than acetaldehyde reacting with itself. |
| 2. Isomerization of the Double Bond: The reaction conditions may favor the formation of other isomers. | 2. The (E) isomer is generally more stable. Purification by distillation can help in isolating the desired isomer. | |
| Formation of Polymeric Byproducts | 1. High Concentration of Acetaldehyde: This can lead to polymerization. | 1. Add the acetaldehyde slowly to the reaction mixture containing acetone and the catalyst. This keeps the instantaneous concentration of acetaldehyde low. |
| 2. High Reaction Temperature: Elevated temperatures can promote polymerization. | 2. Maintain the reaction temperature within the optimal range. Monitor for any signs of polymerization (e.g., formation of a viscous oil or solid). | |
| Difficulty in Product Isolation | 1. Emulsion Formation during Workup: This can make phase separation difficult. | 1. Add a saturated brine solution during the aqueous workup to help break the emulsion. |
| 2. Co-distillation with Solvent or Water: The product may form an azeotrope with the solvent or water. | 2. Use a drying agent (e.g., anhydrous magnesium sulfate) before distillation. Employ fractional distillation to achieve better separation. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Analogs
The following table summarizes the yield of 3-methyl-3-penten-2-one (a close analog of this compound) under different reaction conditions, illustrating the impact of the reactor type and catalyst.
| Reactor Type | Catalyst | Temperature (°C) | Ketone:Aldehyde Molar Ratio | Yield (%) | Reference |
| Batch Stirred Tank Reactor (BSTR) | Homogeneous Acid | - | - | < 38 | |
| Batch Stirred Tank Reactor (BSTR) | NKC-9 (Acidic Ion Exchange Resin) | 60 | 8:1 | ~75 | |
| Fixed Bed Reactor (FBR) | NKC-9 (Acidic Ion Exchange Resin) | 70 | - | Similar to BSTR | |
| Reactive Distillation Column (RDC) + FBR | NKC-9 (Acidic Ion Exchange Resin) | - | - | up to 95.8 |
Experimental Protocols
Detailed Protocol for Aldol Condensation of Acetaldehyde and Acetone
This protocol is a general procedure based on established aldol condensation reactions. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
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Acetone
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Acetaldehyde
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Sodium Hydroxide (NaOH)
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Ethanol
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Diethyl ether
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Hydrochloric Acid (for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the solution in an ice bath.
-
Addition of Reactants: While stirring, add acetone to the cooled basic solution. Subsequently, add acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC.
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Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Neutralize the solution with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether.
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Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Visualizations
Signaling Pathway of Aldol Condensation
Caption: Aldol condensation of acetone and acetaldehyde.
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low yield in synthesis.
References
Common impurities in commercial 3-Penten-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Penten-2-one. The information is designed to help identify and address common purity-related issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via an aldol condensation of acetaldehyde and acetone. As a result, several process-related impurities can be present. These include unreacted starting materials, byproducts from self-condensation reactions, and other related compounds.
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Formula | Source | Potential Experimental Interference |
| Acetaldehyde | C₂H₄O | Unreacted starting material | Can participate in side reactions, particularly with nucleophiles. |
| Acetone | C₃H₆O | Unreacted starting material/solvent | May alter reaction kinetics or act as an unwanted reactant. |
| (E)-But-2-enal | C₄H₆O | Self-condensation of acetaldehyde | Can introduce structural analogs into reaction products. |
| 4-Methylpent-3-en-2-one (Mesityl Oxide) | C₆H₁₀O | Self-condensation of acetone[1] | May lead to the formation of unexpected, larger molecules. |
| 4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol) | C₆H₁₂O₂ | Self-condensation of acetone[1] | Can be a source of mesityl oxide upon dehydration. |
| 3-Penten-2-ol | C₅H₁₀O | Over-reduction during synthesis | May not possess the desired reactivity of the ketone. |
Q2: How can I identify the impurities in my batch of this compound?
A2: The most effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of your sample and provides mass spectra that can be used to identify each compound. For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is often employed due to its high sensitivity and wide linear range.
Q3: What are the signs that my this compound may be degrading?
A3: this compound can degrade over time, especially if not stored properly. Signs of degradation include a change in color (developing a yellow tint), a change in odor, and the appearance of new peaks in your GC analysis that are not attributable to the common synthesis-related impurities.[2] Degradation can be accelerated by exposure to air, light, and elevated temperatures.
Troubleshooting Guides
Problem 1: Unexpected side products in my reaction.
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Possible Cause: The presence of reactive impurities in your this compound, such as acetaldehyde or mesityl oxide, could be leading to the formation of unintended products.
-
Troubleshooting Steps:
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Analyze Purity: Run a GC-MS analysis on your commercial this compound to identify and quantify any impurities.
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Purify the Reagent: If significant impurities are detected, consider purifying the this compound by distillation before use.
-
Adjust Reaction Conditions: If purification is not feasible, you may need to adjust your reaction conditions (e.g., temperature, reaction time) to minimize the impact of the impurities.
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Problem 2: Inconsistent reaction yields or kinetics.
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Possible Cause: The purity of your this compound may vary between batches, leading to inconsistent results. The presence of non-reactive impurities can also lower the effective concentration of your starting material.
-
Troubleshooting Steps:
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Standardize Reagent Purity: Whenever possible, use this compound from the same supplier and batch for a series of experiments.
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Quantify Purity: Use GC-FID to determine the exact purity of each batch of this compound and adjust the amount used in your reactions accordingly.
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Review Starting Material Purity: Impurities in other reactants can also contribute to inconsistencies. Ensure all starting materials meet the required purity specifications.
-
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol provides a general method for the qualitative and quantitative analysis of impurities in this compound.
-
Instrumentation:
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Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
-
Autosampler for sample injection.
-
-
Sample Preparation:
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Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as dichloromethane or methanol.
-
If an internal standard is needed for quantification, add a known concentration of a suitable standard (e.g., undecane) to the sample solution.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
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Initial temperature: 40°C, hold for 2 minutes.
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Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Hold at 200°C for 5 minutes.
-
-
MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 35-350.
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Scan Speed: 2 scans/second.
-
-
-
Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
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Identify the main peak corresponding to this compound.
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For each impurity peak, obtain the mass spectrum and compare it to a spectral library (e.g., NIST) for identification.
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If an internal standard was used, calculate the concentration of each impurity based on its peak area relative to the internal standard's peak area.
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Visualizations
Caption: Formation of this compound and common impurities.
Caption: Workflow for the analysis of this compound impurities.
References
Technical Support Center: Optimizing 3-Penten-2-one Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-penten-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: this compound is commonly synthesized through several key reactions:
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Dehydration of 4-hydroxy-2-pentanone: This can be achieved using heat or acid catalysts such as acetic anhydride, sulfuric acid, or iodine.[1]
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Aldol Condensation: Fractional distillation of the product from the aldol condensation of acetaldehyde and acetone can yield this compound.[1]
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Reaction of Acetyl Halides with Propene: Acetyl bromide or acetyl chloride can be reacted with propene in the presence of a Lewis acid catalyst like aluminum bromide or aluminum chloride.[1]
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Dehydrohalogenation: The (E)-isomer of this compound can be prepared by the dehydrohalogenation of 3-chloropentanone.[2]
Q2: My reaction is complete, but the final product is a mixture of isomers. How can I isolate the desired α,β-unsaturated ketone (this compound)?
A2: The formation of the lower-boiling β,γ-isomer is a common issue. To convert this isomer to the more stable α,β-unsaturated ketone, you can perform an acid-catalyzed equilibration. A typical procedure involves refluxing the mixture of isomers with a catalytic amount of p-toluenesulfonic acid for about 30 minutes. Following the reflux, the mixture can be worked up by diluting with an organic solvent like diethyl ether, washing with a saturated aqueous sodium hydrogen carbonate solution, and drying over an anhydrous salt like magnesium sulfate.[1]
Q3: I am observing a significant amount of polymer formation in my reaction, especially when using acetaldehyde. How can this be minimized?
A3: Polymerization of acetaldehyde is a known side reaction, particularly in aldol condensation reactions. To mitigate this, consider the following strategies:
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Control of Reactant Addition: In batch processes, adding the acetaldehyde slowly over a period of time can help to maintain a low instantaneous concentration, thus reducing the rate of self-condensation.
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Continuous Reactor Systems: Employing a continuous reactor system, such as a continuous stirred-tank reactor (CSTR) or a fixed-bed reactor, can significantly improve selectivity and reduce the formation of acetaldehyde polymers. This is because continuous removal of the product and unreacted starting materials from the reaction zone can suppress side reactions.
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Catalyst Choice: The use of solid acid catalysts in a continuous reactor system has been shown to be effective in improving the yield of the desired product and reducing side reactions.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: this compound is a flammable and toxic liquid. When handling this compound and its precursors, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some synthetic routes may involve the release of hazardous gases, such as hydrogen chloride and propene, requiring careful management of the reaction off-gas. Always consult the safety data sheet (SDS) for all chemicals used in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. |
| Isomerization to the undesired β,γ-unsaturated ketone. | Perform an acid-catalyzed equilibration of the product mixture as described in the FAQs. | |
| Formation of side products (e.g., acetaldehyde polymers). | Optimize reaction conditions by adjusting temperature, reactant ratios, and catalyst. Consider using a continuous reactor setup. | |
| Loss of product during workup. | Ensure proper pH adjustment during extractions and minimize volatile losses by keeping solutions cool. | |
| Product Impurity | Presence of starting materials. | Ensure the reaction goes to completion and purify the product using fractional distillation. |
| Formation of isomers. | Use an acid-catalyzed equilibration step followed by purification. | |
| Contamination from solvents or reagents. | Use high-purity, dry solvents and reagents. | |
| Reaction Stalls | Inactive catalyst. | Ensure the catalyst is fresh and active. For reactions involving Grignard reagents, ensure all glassware is thoroughly dried and reagents are anhydrous. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require initial cooling followed by warming. |
Quantitative Data
The following table summarizes yield data for the synthesis of 3-methyl-3-penten-2-one, a structurally related compound, under different reaction conditions. This data can provide insights into optimizing similar aldol condensation reactions.
| Catalyst | Reactor Type | Acetaldehyde Conversion (%) | 3M3P Yield (mol/mol) | Reference |
| Sulfuric Acid | Semi-batch | - | 65 (based on acetaldehyde) | |
| Zinc Acetate | - | 38 (overall yield) | - | |
| Solid Acid Catalyst (polymeric resin) | CSTR | - | 82 (based on acetaldehyde) |
Experimental Protocols
Synthesis of trans-3-Penten-2-one via Dehydration of 4-Hydroxy-2-pentanone
-
Dehydration: 4-hydroxy-2-pentanone can be dehydrated using various reagents, including heat, acetic anhydride, sulfuric acid, or iodine.
-
Purification: The crude product is purified by fractional distillation. The fraction boiling between 119–124°C is collected.
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Isomer Equilibration: The distillate, which may contain the β,γ-isomer, is mixed with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of product) and refluxed for 30 minutes.
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Workup: The mixture is diluted with diethyl ether, washed with saturated aqueous sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate.
-
Final Distillation: The final product is obtained by fractional distillation.
Synthesis of 3-Penten-2-ol via Grignard Reaction
Note: This protocol describes the synthesis of the corresponding alcohol, which can be a precursor to this compound via oxidation.
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Grignard Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas delivery tube, magnesium turnings are suspended in dry ether and cooled to 0°C. Methyl chloride is condensed and then slowly distilled into the flask to form the Grignard reagent. A crystal of iodine may be added to initiate the reaction.
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Reaction with Crotonaldehyde: A solution of freshly distilled crotonaldehyde in dry ether is added dropwise to the stirred and cooled Grignard solution.
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Quenching: The reaction is quenched by the dropwise addition of a saturated ammonium chloride solution.
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Extraction and Purification: The ether layer is decanted, and the precipitate is washed with ether. The combined ether solutions are distilled to remove the solvent, and the residual 3-penten-2-ol is purified by distillation.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical flow for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Enhancing Enantioselectivity in 3-Penten-2-one Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the enantioselectivity of reactions involving 3-penten-2-one and other α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What is enantioselectivity and why is it crucial in reactions involving this compound?
Enantioselectivity is the preference for the formation of one enantiomer over the other in a chemical reaction. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In drug development and materials science, different enantiomers of a molecule can have vastly different biological activities or physical properties.[1] For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even harmful. Therefore, controlling the stereochemical outcome of reactions using prochiral substrates like this compound is fundamental to synthesizing pure, effective, and safe compounds.
Q2: What are the primary factors that influence the enantioselectivity of a reaction?
Several factors can significantly impact the enantiomeric excess (ee%) of a reaction. The choice of the chiral catalyst or auxiliary is paramount, as its structure dictates the chiral environment of the transition state.[1] Other critical factors include:
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Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the pathway with the lowest activation energy barrier.[1][2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst and the transition state assembly.[2]
-
Catalyst Loading: The concentration of the catalyst must be optimized to ensure the catalyzed pathway dominates over any non-selective background reactions.
-
Additives/Co-catalysts: In some systems, particularly in organocatalysis, additives like weak acids can accelerate catalyst turnover and improve stereoselectivity.
Q3: How can I accurately measure the enantiomeric excess (ee%) of my product?
Before attempting to optimize a reaction, it is critical to validate your analytical method to ensure you can accurately measure the ee%. The most common technique is chiral chromatography (HPLC, GC, or SFC).
Validation Steps:
-
Prepare a Racemic Standard: Synthesize or obtain a true racemic (50:50) sample of your product.
-
Analyze the Standard: Inject the racemic sample into your chiral column.
-
Confirm Separation: You should observe two well-resolved, baseline-separated peaks with equal areas.
-
Optimize if Necessary: If the peaks are not well-resolved, you must optimize your analytical method by adjusting the mobile phase composition, changing the column, modifying the flow rate, or varying the temperature. Only after achieving good separation can you trust the ee% values from your asymmetric reactions.
Q4: What are the main differences between organocatalysis and metal catalysis for these types of reactions?
Both organocatalysis and metal catalysis are powerful strategies for achieving high enantioselectivity.
-
Metal Catalysis: Utilizes chiral complexes formed from a metal center (e.g., Cu, Rh, Pd, Sc) and a chiral ligand. These catalysts can be highly efficient and offer unique reactivity by creating rigid transition state geometries.
-
Organocatalysis: Employs small, chiral organic molecules (e.g., proline, thioureas, cinchona alkaloids) to catalyze reactions. These catalysts are often less sensitive to air and moisture, generally non-toxic, and can activate substrates through mechanisms like enamine or iminium ion formation.
Troubleshooting Guide
Problem 1: Low or Inconsistent Enantiomeric Excess (ee%)
This is one of the most common challenges in asymmetric synthesis. A systematic approach is required to identify and resolve the issue.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
-
Possible Cause 1: Suboptimal Reaction Conditions
-
Temperature: High temperatures can provide enough energy to overcome the activation barrier for the formation of the minor enantiomer, thus reducing the ee%. Lowering the temperature is often the first and most effective step to try.
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Solvent: The solvent can dramatically affect the stability and geometry of the chiral transition state. A solvent screen, testing a range of polarities (e.g., toluene, THF, CH₂Cl₂, DMF), is recommended.
-
-
Possible Cause 2: Ineffective Catalyst System
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Purity and Loading: Ensure the chiral catalyst is of high purity and that the correct enantiomer is being used. Verify that the catalyst has not degraded during storage. Varying the catalyst loading (typically between 1-20 mol%) can help find the optimal concentration to outcompete any non-catalyzed background reaction.
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Catalyst Structure: The chosen catalyst may not be suitable for the specific substrate. Screening a variety of catalysts with different steric and electronic properties is crucial. For example, if a simple proline catalyst gives low ee%, one might switch to a more sterically demanding diarylprolinol silyl ether catalyst.
-
-
Possible Cause 3: Impurities
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Reagent Purity: Impurities in the starting materials (this compound or the nucleophile) can sometimes inhibit or poison the catalyst, or they may promote a racemic background reaction. Purification of substrates via distillation or chromatography may be necessary.
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Atmospheric Conditions: Some catalysts, particularly metal-based ones, are sensitive to air or moisture. Ensuring all glassware is oven-dried and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents can prevent catalyst deactivation.
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Problem 2: Poor Diastereomeric Ratio (dr) When Forming Two New Stereocenters
-
Possible Cause: The energy difference between the transition states leading to the two diastereomers is small.
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Solution 1: Modify Catalyst Sterics: Switching to a catalyst with greater steric bulk can create a more defined chiral pocket, leading to a stronger preference for one diastereomeric transition state.
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Solution 2: Lower the Temperature: Similar to improving ee%, lowering the reaction temperature is a standard method for enhancing the diastereomeric ratio.
-
Solution 3: Change the Nucleophile/Substrate: If possible, modifying the steric properties of the nucleophile or substrate can increase facial selectivity.
-
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of enantioselective Michael additions to α,β-unsaturated carbonyl compounds.
Table 1: Effect of Catalyst Structure on Enantioselectivity (Data is representative for Michael additions to α,β-unsaturated carbonyls)
| Entry | Nucleophile | Michael Acceptor | Catalyst (mol%) | ee% | Reference |
| 1 | Acetylacetone | trans-β-Nitrostyrene | Camphor-derived Squaramide (10) | 77 | |
| 2 | Malonates | α,β-Unsaturated Aryl Esters | Isothiourea (BTM) (10) | >99 | |
| 3 | Pyridazinone | β-Trifluoromethylated Enone | Dipeptide Phosphine P5 (10) | 99 | |
| 4 | Isobutyraldehyde | N-Phenylmaleimide | DPEN-Thiourea (0.01) | 99 |
Table 2: Effect of Solvent and Temperature on Enantioselectivity (Data is representative for the isothiourea-catalyzed addition of malonates to aryl esters)
| Entry | Solvent | Temperature (°C) | Yield (%) | er (S:R) | ee% (S) | Reference |
| 1 | Toluene | 23 | 92 | 75:25 | 50 | |
| 2 | CH₂Cl₂ | 23 | 88 | 85:15 | 70 | |
| 3 | DMF | 23 | 91 | 86:14 | 72 | |
| 4 | DMF | 0 | 85 | 90:10 | 80 | |
| 5 | DMF (no base) | 0 | 81 | >99:1 | >98 |
Experimental Protocols & Visualizations
General Catalytic Cycle for Michael Addition
Many organocatalyzed reactions of α,β-unsaturated ketones proceed through an enamine intermediate, which acts as the effective nucleophile. The chiral catalyst controls the facial attack on the Michael acceptor.
Caption: Generalized catalytic cycle for an enamine-based Michael addition.
Key Factors Influencing the Reaction Outcome
The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers. The catalyst and reaction conditions directly influence this energy gap.
Caption: Interplay of key factors influencing the transition state and enantioselectivity.
Protocol: Organocatalyzed Michael Addition of an Aldehyde to a Maleimide
This protocol is a representative example of an enantioselective Michael addition reaction that can be adapted for substrates like this compound.
1. Reagent Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).
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Use anhydrous solvents if required by the specific catalyst system, although some modern catalysts work well in aqueous media.
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Purify the aldehyde and maleimide (or this compound) via distillation or chromatography if impurities are suspected.
2. Reaction Setup:
-
To a vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., (R,R)-DPEN-thiourea, 0.01–10 mol%).
-
Add the Michael acceptor (e.g., N-phenylmaleimide, 1.0 equiv).
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Add the solvent (e.g., water, toluene, or CH₂Cl₂, 1.0 mL).
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Stir the mixture for 5 minutes at the desired temperature (e.g., room temperature or 0 °C).
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Add the Michael donor (e.g., isobutyraldehyde, 1.2–2.0 equiv) dropwise.
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Seal the vial and let the reaction stir for the required time (monitor by TLC or GC/LC-MS).
3. Workup and Purification:
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Once the reaction is complete, quench with a suitable reagent if necessary (e.g., saturated NH₄Cl solution).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via flash column chromatography on silica gel to obtain the pure Michael adduct.
4. Analysis:
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Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
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Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC analysis, comparing the result to the prepared racemic standard.
References
Technical Support Center: Preventing Polymerization of 3-Penten-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 3-penten-2-one.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound is an α,β-unsaturated ketone, a class of compounds known for their susceptibility to polymerization. This reactivity is due to the conjugated system of a carbon-carbon double bond and a carbonyl group, which creates electrophilic centers at both the carbonyl carbon and the β-carbon. This structure makes the molecule susceptible to various polymerization mechanisms, including free-radical, anionic, and cationic pathways, which can be initiated by heat, light, impurities, or strong acids and bases.
Q2: What are the common initiators for the polymerization of this compound?
A2: Polymerization can be initiated by several factors:
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Free Radicals: Often generated by heat, UV light, or the presence of peroxides (which can form in solvents like diethyl ether upon storage).
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Anionic Initiators: Nucleophiles, particularly strong bases, can initiate polymerization through a Michael-type conjugate addition to the β-carbon of the double bond.
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Cationic Initiators: Strong acids can protonate the carbonyl oxygen, leading to a carbocation that can initiate polymerization.
Q3: What are the visible signs of this compound polymerization?
A3: Unwanted polymerization can be identified by several observable changes in the sample:
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Increased Viscosity: The liquid may become noticeably thicker or more syrupy.
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Solid Formation: The appearance of a solid precipitate, which can be a gummy residue or a hard, yellowish mass.
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Gelation: In advanced stages, the entire sample may solidify into a gel.
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Discoloration: The typically colorless to pale yellow liquid may darken, turning yellow or brown.
Q4: How can I prevent the polymerization of this compound during storage?
A4: Proper storage is critical for maintaining the stability of this compound. Key recommendations include:
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Use of Inhibitors: Store the compound with a suitable polymerization inhibitor. Phenolic inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) are commonly used.
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Low Temperature: Store the container in a refrigerator at 2-8°C to reduce the rate of potential polymerization reactions.
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Protection from Light: Use an amber or opaque container to prevent photo-initiated radical polymerization.
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Inert Atmosphere: For long-term storage or high-purity samples, blanketing the container with an inert gas like nitrogen or argon can prevent oxidation and the formation of peroxides.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Increased viscosity or solid formation during a reaction. | High reaction temperature. Presence of radical initiators (e.g., peroxides in solvents). Exposure to light. Presence of acidic or basic impurities. | Lower the reaction temperature if the protocol allows. Use freshly purified, peroxide-free solvents. Protect the reaction from light by wrapping the flask in aluminum foil. Ensure all reagents and glassware are neutral and free of acidic or basic residues. |
| Polymerization occurs during distillation. | Distillation temperature is too high. Absence of an inhibitor in the distillation pot. | Perform the distillation under reduced pressure to lower the boiling point. Add a small amount of a non-volatile inhibitor, such as hydroquinone, to the distillation flask. |
| Stored this compound has become viscous or solidified. | Depletion of the inhibitor. Improper storage conditions (e.g., exposure to heat or light). | Ensure the compound is stored at the recommended temperature (2-8°C) and protected from light. If possible, analytically verify the presence of the inhibitor. For some polymers, depolymerization by heating under vacuum in the presence of an inhibitor may be possible, but this should be approached with caution. |
Quantitative Data on Inhibitor Effectiveness
Obtaining precise quantitative data on the polymerization of this compound is challenging as it is not as widely studied as commodity monomers. However, data from closely related compounds like acrylic acid can provide valuable insights into the relative effectiveness of common inhibitors.
Disclaimer: The following data is for acrylic acid and serves as a representative example. The performance of these inhibitors in this compound may vary.
| Inhibitor | Concentration (ppm) | Test Condition | Induction Period (Time to Gelation) |
| None | 0 | 170°C | < 1 hour |
| 4-Methoxyphenol (MEHQ) | 200 | 170°C | ~ 24 hours |
| Phenothiazine (PTZ) | 200 | 170°C | ~ 64 hours |
| N-(1-phenylethyl)phenothiazine | 200 | 170°C | > 122 hours |
This table illustrates that the choice and concentration of an inhibitor can significantly extend the stability of an unsaturated carbonyl compound at elevated temperatures.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Reaction
This protocol describes the removal of inhibitors like hydroquinone or MEHQ, which may interfere with subsequent reactions.
Materials:
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This compound containing a phenolic inhibitor
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Diethyl ether (or other suitable organic solvent)
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5% aqueous sodium hydroxide (NaOH) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Round-bottom flask
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Rotary evaporator
Procedure:
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In a separatory funnel, dissolve the this compound in approximately 10 volumes of diethyl ether.
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Add an equal volume of 5% aqueous NaOH solution and shake the funnel gently. The aqueous layer will typically turn brown or pink as it extracts the phenolic inhibitor.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with fresh portions of 5% NaOH solution until the aqueous layer remains colorless.
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Wash the organic layer with an equal volume of brine to remove any residual NaOH.
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Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
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Important: The resulting inhibitor-free this compound is highly susceptible to polymerization. It should be used immediately or stored at low temperature (2-8°C) under an inert atmosphere for a very short period.
Protocol 2: Recommended Storage of this compound
Procedure:
-
Ensure the this compound contains an appropriate inhibitor (e.g., 100-200 ppm of MEHQ or hydroquinone).
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Transfer the compound to a clean, dry amber glass bottle.
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If desired, flush the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes to displace air.
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Seal the bottle tightly.
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Store the bottle in a refrigerator at 2-8°C, away from any sources of heat or ignition.
Visualizations
Caption: Factors leading to polymerization and preventative measures.
Safe handling and disposal of 3-Penten-2-one
This guide provides essential safety information, handling procedures, and disposal guidelines for 3-Penten-2-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3][4] It is harmful if it comes into contact with the skin and may cause skin irritation.[5] It is also known to cause serious eye irritation. Inhalation of its vapors may lead to respiratory irritation.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-impermeable gloves, protective clothing, and eye/face protection. In situations with inadequate ventilation, respiratory protection is necessary.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of water. Contaminated clothing should be removed and washed before reuse. If skin irritation occurs, seek medical attention. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice.
Q4: How should I handle a spill of this compound?
A4: For a spill, first ensure the area is well-ventilated and remove all sources of ignition. Use non-sparking tools and explosion-proof equipment. Absorb the spill with an inert material and collect it for disposal in a suitable, closed container. Prevent the spill from entering drains or waterways.
Q5: What are the proper storage conditions for this compound?
A5: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from heat, sparks, open flames, and other ignition sources. It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
Q6: How do I properly dispose of this compound waste?
A6: Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations. The material should be collected in suitable, closed containers and disposed of at an approved waste disposal plant.
Quantitative Data
| Property | Value | Source |
| CAS Number | 625-33-2 | |
| Molecular Formula | C5H8O | |
| Molar Mass | 84.12 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, becoming pungent | |
| Boiling Point | 121-124 °C | |
| Density | 0.862 g/mL at 25 °C | |
| Flash Point | 28 °C |
Experimental Protocols
Standard Handling Protocol
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Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have an emergency eyewash station and safety shower readily accessible.
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Personal Protective Equipment (PPE) : Don the required PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Dispensing : When transferring this compound, use grounded and bonded containers to prevent static discharge. Use only non-sparking tools.
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Heating : If heating is required, use a water bath or heating mantle. Avoid open flames.
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Post-Handling : After handling, wash your hands thoroughly. Clean any contaminated surfaces.
Spill Response Protocol
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Evacuation and Ventilation : In case of a spill, evacuate non-essential personnel from the area. Ensure the area is well-ventilated, and if the spill is large, work from upwind.
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Control Ignition Sources : Eliminate all sources of ignition, such as flames, sparks, and hot surfaces.
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Containment : For small spills, absorb the liquid with an inert material like vermiculite or sand. For larger spills, create a dike around the spill to prevent it from spreading.
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Collection : Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Protocol
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Waste Collection : Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage : Store the waste container in a designated hazardous waste storage area, away from incompatible materials.
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Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
Calibration curve issues for 3-Penten-2-one in GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the Gas Chromatography (GC) analysis of 3-Penten-2-one.
Troubleshooting Guide: Calibration Curve Issues
This guide provides a systematic approach to resolving common problems encountered when generating a calibration curve for this compound.
Problem: Poor Linearity (R² value < 0.995)
A low coefficient of determination (R²) indicates that the data points do not fall on a straight line, which is crucial for accurate quantification.
| Possible Cause | Suggested Solution |
| Inappropriate Calibration Range | The concentration of your standards may extend beyond the linear dynamic range of the detector for this compound. Prepare a new set of standards with a narrower concentration range. If high concentrations are necessary, a quadratic curve fit might be appropriate, but this should be carefully validated. |
| Standard Preparation Error | Inaccurate dilutions can lead to non-linear responses. Carefully reprepare the calibration standards, ensuring precise measurements and thorough mixing. Use calibrated pipettes and high-purity solvents. |
| System Contamination | Contamination in the injector, column, or detector can lead to inconsistent responses. Clean the injector port, replace the liner and septum, and bake out the column.[1] |
| Analyte Degradation | This compound, as an unsaturated ketone, may be susceptible to thermal degradation in a hot injector.[2] Lower the injector temperature in increments and observe the effect on linearity. |
| Detector Saturation | At high concentrations, the Flame Ionization Detector (FID) response can become non-linear.[3] Dilute the higher concentration standards or reduce the injection volume. |
Problem: Inconsistent or Drifting Peak Areas
Fluctuations in peak area for the same standard concentration lead to poor precision and an unreliable calibration curve.
| Possible Cause | Suggested Solution |
| Leaking Syringe or Septum | A leak in the injection system will result in a variable amount of sample being introduced.[4] Replace the syringe and septum. |
| Inconsistent Injection Volume | Manual injections can introduce variability. Use an autosampler for consistent injection volumes. If using manual injection, ensure a consistent and rapid injection technique. |
| Carrier Gas Flow Instability | Fluctuations in the carrier gas flow rate will affect retention times and peak areas. Check for leaks in the gas lines and ensure the gas regulators are functioning correctly. |
| Column Bleed | High column bleed can contribute to baseline instability and affect peak integration. Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[1] |
| Sample Evaporation | If standards are left uncapped, the solvent can evaporate, leading to an increase in the concentration of this compound. Keep all standard vials tightly capped when not in use. |
Problem: No Peak or Very Small Peak for Low Concentration Standards
This issue affects the ability to determine the lower limit of detection and quantification.
| Possible Cause | Suggested Solution |
| Limit of Detection (LOD) Not Reached | The concentration of the standard is below the detection limit of the method. Prepare a more concentrated standard or adjust instrument parameters to increase sensitivity (e.g., decrease the split ratio). |
| Analyte Adsorption | Active sites in the injector liner or column can adsorb the analyte, especially at low concentrations. Use a deactivated liner and ensure the column is properly conditioned. In some cases, a small amount of a "priming" injection with a higher concentration standard can help passivate active sites. |
| Incorrect Split Ratio | If the split ratio is too high, a very small amount of the sample will reach the detector. Decrease the split ratio to allow more of the sample to enter the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good R² value for a this compound calibration curve?
A1: For most applications, a coefficient of determination (R²) of ≥ 0.995 is considered acceptable for a linear calibration curve. However, specific method requirements or regulatory guidelines may necessitate a higher value, such as ≥ 0.999.
Q2: How many calibration points should I use?
A2: It is recommended to use a minimum of five concentration levels to establish a reliable calibration curve. This provides sufficient data to accurately determine the linearity and calculate the regression statistics.
Q3: My calibration curve does not pass through the origin (0,0). Is this a problem?
A3: A calibration curve is not required to pass through the origin. A non-zero intercept can be due to a consistent background signal or minor contamination. However, a large intercept may indicate a problem with the blank or contamination in the system.
Q4: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?
A4: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. It is often estimated as a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is often estimated as a signal-to-noise ratio of 10:1.
Q5: Can this compound isomerize during GC analysis?
A5: Yes, thermal isomerization of unsaturated compounds can occur in the hot GC inlet or on the column. For this compound, this could potentially lead to the formation of its cis/trans isomers, which might co-elute or appear as separate peaks, affecting the accuracy of quantification. Using a lower inlet temperature and a shorter analysis time can help minimize this effect.
Experimental Protocol: Example GC-FID Method for this compound
This is an example protocol and may require optimization for your specific instrumentation and sample matrix.
1. Standard Preparation:
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Primary Stock Solution: Accurately weigh approximately 100 mg of pure this compound and dissolve it in 10 mL of methanol to create a 10 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the primary stock solution with methanol to prepare a series of at least five working standards. A suggested concentration range is 1 µg/mL, 5 µg/mL, 10 µg/mL, 50 µg/mL, and 100 µg/mL.
2. GC-FID Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Inlet Temperature | 200 °C (may need optimization to prevent degradation) |
| Split Ratio | 20:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 150°C, hold for 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
3. Calibration Curve Generation:
-
Inject each working standard at least three times.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Data Presentation: Typical Performance Characteristics
The following table summarizes typical performance characteristics for the GC-FID analysis of this compound. These values are illustrative and should be experimentally determined for your specific method.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve issues in the GC analysis of this compound.
Caption: A flowchart outlining the systematic troubleshooting process for GC calibration curve problems.
References
Validation & Comparative
A Comparative Analysis of 3-Penten-2-one and Other α,β-Unsaturated Ketones for Researchers and Drug Development Professionals
An objective guide to the performance, reactivity, and biological activity of key α,β-unsaturated ketones, supported by experimental data and detailed protocols.
In the landscape of chemical biology and drug discovery, α,β-unsaturated ketones represent a pivotal class of compounds. Their inherent reactivity, primarily attributed to the electrophilic β-carbon, makes them valuable intermediates in organic synthesis and equips them with a wide spectrum of biological activities. This guide provides a comparative overview of 3-penten-2-one against other prominent α,β-unsaturated ketones, namely methyl vinyl ketone, chalcones, and curcumin. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and potential applications of these compounds.
Chemical Properties and Reactivity Overview
α,β-Unsaturated ketones, also known as enones, are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This arrangement results in a delocalized π-electron system, rendering the β-carbon susceptible to nucleophilic attack in a process known as Michael addition or conjugate addition.[1][2] This reactivity is central to their biological mechanism of action, as they can form covalent adducts with nucleophilic residues (such as cysteine) in proteins, thereby modulating their function.[3]
This compound is a simple, acyclic α,β-unsaturated ketone. It is a colorless liquid with a pungent, fruity odor and is found naturally in some plants and foods.[4][5] Its relatively small size and unhindered structure contribute to its reactivity as a Michael acceptor.
Methyl Vinyl Ketone (MVK) is the simplest enone and is a highly reactive and toxic compound. It serves as a versatile building block in organic synthesis, notably in the Robinson annulation reaction. Due to its high reactivity, it can readily react with biological nucleophiles, such as glutathione.
Chalcones are a large and diverse group of natural and synthetic compounds characterized by an open-chain flavonoid scaffold with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Curcumin , the principal curcuminoid found in turmeric, possesses a unique structure containing two α,β-unsaturated β-diketone moieties. This extended conjugation and the presence of phenolic hydroxyl groups contribute to its well-documented antioxidant, anti-inflammatory, and anticancer properties. The α,β-unsaturated system is crucial for its interaction with various protein targets.
Comparative Performance Data
The following tables summarize key data points for the compared α,β-unsaturated ketones. It is important to note that direct comparative studies under identical experimental conditions are limited in the published literature. Therefore, the data presented is compiled from various sources and should be interpreted with this context in mind.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Features |
| This compound | C₅H₈O | 84.12 | Colorless liquid | Simple, acyclic enone; naturally occurring. |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | Colorless liquid | Simplest enone; highly reactive Michael acceptor. |
| Chalcone (unsubstituted) | C₁₅H₁₂O | 208.26 | Pale yellow solid | Two aromatic rings; core structure for a wide range of derivatives. |
| Curcumin | C₂₁H₂₀O₆ | 368.38 | Bright yellow powder | Two α,β-unsaturated β-diketone moieties; potent antioxidant and anti-inflammatory agent. |
Biological Activity and Therapeutic Potential
The reactivity of the α,β-unsaturated carbonyl moiety is a double-edged sword. While it underlies the therapeutic effects of these compounds, it can also lead to off-target effects and cytotoxicity. The specific biological outcome is highly dependent on the overall molecular structure, which dictates factors like steric hindrance, electronic effects, and bioavailability.
A study on the inhibition of PI3K signaling by various reactive carbonyl species, including methyl vinyl ketone and this compound, highlighted their ability to covalently modify the p85α subunit of PI3K. This demonstrates a direct molecular mechanism through which these compounds can exert their biological effects.
| Compound/Derivative | Biological Activity | Target/Mechanism (if known) | IC₅₀ Values (Cell Line) | Reference |
| This compound | Inhibition of nitric oxide production | - | Not reported | |
| Methyl Vinyl Ketone | Cytotoxicity, Glutathione depletion | Michael addition to glutathione | Not specified | |
| Chalcone Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Inhibition of NF-κB pathway | Varies widely (e.g., 10-50 µM for some derivatives on breast, pancreatic, and liver cancer cell lines) | |
| Curcumin | Antioxidant, Anti-inflammatory, Anticancer | Multiple targets, including NF-κB, STAT3 | Varies widely (e.g., ~25 µM for inhibition of STAT3 phosphorylation) |
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are provided below to facilitate reproducible research.
Synthesis of this compound
Method: Dehydration of 4-hydroxy-2-pentanone.
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, combine 4-hydroxy-2-pentanone and a catalytic amount of oxalic acid.
-
Heat the mixture to induce dehydration and distill the this compound as it is formed.
-
The crude product can be purified by fractional distillation. The trans-isomer is the major product.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Method: Base-catalyzed condensation of an aromatic aldehyde with an acetophenone.
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol in a round-bottom flask.
-
While stirring at room temperature, add a 50% aqueous solution of sodium hydroxide or potassium hydroxide dropwise.
-
Continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.
Extraction and Purification of Curcumin
Method: Solvent extraction followed by column chromatography.
Procedure:
-
Dried and powdered turmeric rhizomes are subjected to Soxhlet extraction with a suitable solvent such as acetone or ethanol.
-
The crude extract is concentrated under reduced pressure to yield an oleoresin.
-
The oleoresin is then subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol) to separate the curcuminoids.
-
Fractions containing curcumin are collected, combined, and the solvent is evaporated to yield purified curcumin.
Antioxidant Activity Assay (ABTS Method)
Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The reduction of the blue-green ABTS•+ is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a known concentration of the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The percentage inhibition of absorbance is calculated relative to a control without the antioxidant. Trolox, a water-soluble vitamin E analog, is often used as a standard.
Nitric Oxide Synthase (NOS) Inhibition Assay
Principle: This assay measures the production of nitric oxide (NO) by NOS. Since NO is rapidly oxidized to nitrite and nitrate, the total nitrite concentration is determined using the Griess reagent.
Procedure:
-
Prepare a reaction mixture containing NOS enzyme, L-arginine (the substrate), and necessary cofactors in a suitable buffer.
-
Add the test compound at various concentrations.
-
Incubate the mixture to allow for NO production.
-
Stop the reaction and measure the nitrite concentration by adding the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine), which forms a colored azo dye.
-
Measure the absorbance at 540 nm and calculate the percentage inhibition of NOS activity.
EGFR Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Epidermal Growth Factor Receptor (EGFR) kinase.
Procedure:
-
In a microplate, add the recombinant EGFR kinase, a specific peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow for phosphorylation.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™).
-
The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The general mechanism of a Michael addition reaction.
Caption: Simplified workflows for the synthesis of chalcones and extraction of curcumin.
Caption: Simplified representation of EGFR signaling and potential inhibition by α,β-unsaturated ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
Validating the Biological Activity of 3-Penten-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α,β-unsaturated ketone moiety is a key pharmacophore in a multitude of biologically active compounds. Among these, 3-penten-2-one and its derivatives have garnered significant interest for their potential therapeutic applications, including anticancer and anti-inflammatory activities. This guide provides a comparative overview of the biological activity of this compound derivatives and related compounds, supported by experimental data and detailed protocols for validation.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound derivatives and structurally related α,β-unsaturated ketones, such as chalcones, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. While comprehensive comparative data for a wide range of this compound derivatives is still emerging, studies on analogous chalcones provide valuable insights into the potential efficacy of this class of compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-3-(4-hydroxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | THP-1 (Leukemia) | 0.88 | [1] |
| Chalcone | F14 (a novel chalcone derivative) | BMDM (Macrophage) | 0.74 | [1] |
| Chalcone | Trimethoxy derivative 61 | HepG2 (Liver) | 1.62 | [2] |
| Chalcone | Trimethoxy derivative 61 | MCF-7 (Breast) | 1.88 | [2] |
| Chalcone | Chalcone 60 | HepG2 (Liver) | 0.33 | [2] |
| α,β-Unsaturated Ketone | Compound 8 (Chalcone analogue) | NCI-H460 (Lung) | 2.3 | |
| α,β-Unsaturated Ketone | Compound 8 (Chalcone analogue) | A549 (Lung) | 3.2 | |
| α,β-Unsaturated Ketone | Compound 9i (Combretastatin-A4 analog) | MDA-MB-435 (Melanoma) | 2.4 | |
| α,β-Unsaturated Ketone | Oleanolic acid derivative 4b | PC3 (Prostate) | 7.785 |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO.
| Compound Class | Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Indolin-2-one | 3-(3-hydroxyphenyl)-indolin-2-one | RAW 264.7 | NO inhibition | Not specified | |
| Chalcone | F14 (a novel chalcone derivative) | BMDM | IL-1β secretion | 0.74 | |
| Chalcone | (E)-1,3-Diphenyl-2-propen-1-one derivative | THP-1 | IL-1β secretion | 0.88 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of the biological activity of this compound derivatives. Below are protocols for key experiments.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Test compounds (this compound derivatives) and control vehicle (e.g., DMSO)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Measurement using Griess Assay
This assay quantifies nitrite levels in cell culture supernatants, which is an indicator of NO production by cells, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well plates
-
Test compounds (this compound derivatives)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Mechanism of Action: Western Blot for NF-κB Pathway Analysis
Western blotting can be used to detect changes in the protein levels and activation states of key components of signaling pathways, such as the NF-κB pathway, which is often implicated in inflammation and cancer.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the this compound derivative and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
References
Comparative study of different synthetic routes to 3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four distinct synthetic routes to 3-Penten-2-one, a valuable intermediate in organic synthesis. The routes discussed are Aldol Condensation, Dehydration of 4-hydroxy-2-pentanone, the Wittig Reaction, and the Oxidation of 3-penten-2-ol. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, with quantitative data summarized for ease of comparison.
Comparative Data of Synthetic Routes
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Aldol Condensation | Acetaldehyde, Acetone | 10% aq. NaOH | Ethanol/Water | 30 minutes | Room Temp. | Moderate (variable due to side products) |
| Dehydration | 4-hydroxy-2-pentanone | Oxalic Acid | Toluene | 2-3 hours | Reflux (110-120) | ~65-70 |
| Wittig Reaction | Acetaldehyde, (2-oxopropylidene)triphenylphosphorane | - | THF | 24 hours | Room Temp. | High (typically >80) |
| Oxidation | 3-penten-2-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 2 hours | Room Temp. | ~85 |
Detailed Experimental Protocols
Aldol Condensation of Acetaldehyde and Acetone
This method involves the base-catalyzed reaction between acetaldehyde and acetone. The initial product is the β-hydroxy ketone, 4-hydroxy-2-pentanone, which can then dehydrate under the reaction conditions to yield this compound. A significant challenge in this mixed aldol condensation is the potential for self-condensation of both reactants and the formation of multiple products.
Experimental Protocol:
-
A solution of 10% aqueous sodium hydroxide is prepared.
-
To a stirred solution of acetone in a mixture of ethanol and water, the sodium hydroxide solution is added dropwise at room temperature.
-
Acetaldehyde is then added slowly to the reaction mixture.
-
The reaction is stirred for 30 minutes at room temperature.
-
The reaction mixture is then neutralized with a dilute acid (e.g., 1 M HCl).
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is typically achieved by fractional distillation.
Dehydration of 4-hydroxy-2-pentanone
This route utilizes the acid-catalyzed dehydration of 4-hydroxy-2-pentanone, the aldol addition product of acetaldehyde and acetone. This method can offer better selectivity compared to the one-pot aldol condensation.
Experimental Protocol:
-
4-hydroxy-2-pentanone and a catalytic amount of oxalic acid are dissolved in toluene.
-
The mixture is heated to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by fractional distillation to yield this compound.
Wittig Reaction
The Wittig reaction provides a highly selective method for the formation of the carbon-carbon double bond in this compound. This route involves the reaction of acetaldehyde with a pre-formed phosphonium ylide.
Experimental Protocol:
Part A: Preparation of the Wittig Reagent ((2-oxopropylidene)triphenylphosphorane)
-
To a solution of (triphenylphosphoranylidene)acetone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium is added dropwise at 0°C.
-
The resulting deep red solution of the ylide is stirred for 30 minutes at this temperature before use.
Part B: Reaction with Acetaldehyde
-
The solution of the ylide from Part A is cooled to -78°C.
-
A solution of acetaldehyde in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Oxidation of 3-penten-2-ol
This two-step route begins with the synthesis of the allylic alcohol 3-penten-2-ol, followed by its oxidation to the corresponding ketone.
Experimental Protocol:
Part A: Synthesis of 3-penten-2-ol
-
A Grignard reagent, methylmagnesium bromide, is prepared from magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
To the stirred Grignard reagent at 0°C, a solution of crotonaldehyde in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude 3-penten-2-ol is purified by distillation, with a reported yield of 81-86%.[1]
Part B: Oxidation to this compound
-
To a stirred suspension of pyridinium chlorochromate (PCC) and celite in anhydrous dichloromethane, a solution of 3-penten-2-ol in dichloromethane is added in one portion.
-
The mixture is stirred at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product can be further purified by distillation.
Visualizing the Synthetic Pathways
Aldol Condensation Pathway
Caption: Base-catalyzed aldol condensation of acetaldehyde and acetone.
Dehydration Pathway
Caption: Acid-catalyzed dehydration of 4-hydroxy-2-pentanone.
Wittig Reaction Pathway
Caption: Synthesis of this compound via the Wittig reaction.
Oxidation Pathway
Caption: Two-step synthesis via Grignard reaction and oxidation.
References
A Comparative Guide to the Chemical Reactivity of 3-Penten-2-one and 4-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric ketones, 3-penten-2-one and 4-penten-2-one. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where precise control of chemical reactions is paramount. This document summarizes their key differences, supported by structural analysis and foundational principles of organic chemistry. While direct comparative kinetic data for these specific isomers is sparse in publicly available literature, this guide outlines established experimental protocols to enable researchers to generate such data.
Core Reactivity Differences: A Tale of Conjugation
The primary determinant of the differential reactivity between this compound and 4-penten-2-one lies in the position of the carbon-carbon double bond relative to the carbonyl group.
This compound is an α,β-unsaturated ketone, meaning the double bond is conjugated with the carbonyl group. This conjugation leads to a delocalization of electron density across the O=C-C=C system. A key consequence of this is the creation of an electrophilic center not only at the carbonyl carbon but also at the β-carbon. This makes this compound a classic Michael acceptor , susceptible to nucleophilic attack at the β-carbon in a process known as 1,4-conjugate addition or Michael addition.[1][2][3] This type of reaction is fundamental in carbon-carbon bond formation.[2]
4-Penten-2-one , in contrast, is a β,γ-unsaturated ketone. The double bond and the carbonyl group are separated by a methylene group, meaning they are not conjugated.[4] Consequently, 4-penten-2-one does not readily undergo Michael addition. Its reactivity is more characteristic of an isolated alkene (e.g., electrophilic addition to the double bond) and an isolated ketone (e.g., nucleophilic addition to the carbonyl carbon, or 1,2-addition ).
A critical aspect of the chemistry of 4-penten-2-one is its propensity to isomerize to the more thermodynamically stable this compound, especially in the presence of acid or base catalysts. This isomerization proceeds through the formation of a common enolate intermediate.
Predicted Reactivity Pathways
The distinct structural features of these isomers lead to different outcomes when subjected to various reaction conditions.
Quantitative Data Comparison
To provide a framework for quantitative comparison, the following table outlines the types of experimental data that are crucial for a comprehensive analysis. Researchers can generate this data by following the experimental protocols detailed in the subsequent section.
| Parameter | This compound | 4-Penten-2-one | Significance |
| Rate Constant (k) for Michael Addition with a Thiol | Expected to be measurable | Expected to be negligible or zero | Quantifies the susceptibility to 1,4-conjugate addition. |
| Rate Constant (k) for 1,2-Addition with a Grignard Reagent | Measurable, but may compete with 1,4-addition | Expected to be the primary reaction pathway | Compares the reactivity of the carbonyl group. |
| Rate of Isomerization (k_iso) in the presence of a base | Not applicable | Expected to be measurable | Determines the lability of the β,γ-isomer under basic conditions. |
| Thermodynamic Stability (ΔG°) | More stable | Less stable | The conjugated isomer is thermodynamically favored. |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively compare the reactivity of this compound and 4-penten-2-one.
Experiment 1: Comparison of Michael Addition Reactivity
Objective: To compare the rates of Michael addition of a thiol nucleophile to this compound and 4-penten-2-one.
Methodology:
-
Materials: this compound, 4-penten-2-one, a thiol such as benzyl thiol, a non-nucleophilic base catalyst (e.g., triethylamine), a suitable solvent (e.g., acetonitrile), and an internal standard (e.g., durene).
-
Reaction Setup: Prepare separate reaction mixtures for each isomer in NMR tubes. Each tube should contain a known concentration of the pentenone isomer, the thiol, the base catalyst, and the internal standard in the chosen deuterated solvent.
-
Data Acquisition: Monitor the reaction progress at a constant temperature using ¹H NMR spectroscopy. Acquire spectra at regular time intervals.
-
Data Analysis: The rate of reaction can be determined by monitoring the disappearance of the vinyl proton signals of this compound and the appearance of the product signals. The concentration of the reactants can be quantified by integrating the respective signals relative to the internal standard. The rate constant (k) can then be calculated using the appropriate rate law. For 4-penten-2-one, no significant reaction is expected unless isomerization occurs.
Experiment 2: Monitoring the Isomerization of 4-Penten-2-one
Objective: To determine the rate of base-catalyzed isomerization of 4-penten-2-one to this compound.
Methodology:
-
Materials: 4-penten-2-one, a base catalyst (e.g., sodium methoxide in methanol), a suitable deuterated solvent (e.g., methanol-d₄), and an internal standard.
-
Reaction Setup: Prepare a solution of 4-penten-2-one and the internal standard in the deuterated solvent in an NMR tube.
-
Initiation and Data Acquisition: Add a known amount of the base catalyst to initiate the isomerization and immediately begin acquiring ¹H NMR spectra at regular time intervals at a constant temperature.
-
Data Analysis: Monitor the decrease in the signal intensity of the terminal vinyl protons of 4-penten-2-one and the corresponding increase in the signal intensity of the internal vinyl protons of this compound. Quantify the concentrations of both isomers over time by integrating their characteristic signals relative to the internal standard. The rate constant for isomerization (k_iso) can be determined by fitting the concentration data to a first-order rate equation.
Experiment 3: Separation and Quantification by HPLC
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound and 4-penten-2-one in a mixture.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., a C18 reverse-phase column).
-
Method Development: Develop a mobile phase composition (e.g., a mixture of acetonitrile and water) that provides good separation of the two isomers. The more polar 4-penten-2-one is expected to have a shorter retention time than the less polar this compound on a reverse-phase column.
-
Calibration: Prepare a series of standard solutions containing known concentrations of each isomer and inject them into the HPLC to generate calibration curves based on peak area.
-
Sample Analysis: The reaction mixtures from the previous experiments can be quenched at different time points and analyzed by the developed HPLC method to determine the concentration of each isomer.
Conclusion
The chemical reactivity of this compound and 4-penten-2-one is fundamentally different due to the presence or absence of conjugation between the double bond and the carbonyl group. This compound is a competent Michael acceptor, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. In contrast, 4-penten-2-one does not undergo this reaction but can isomerize to the more stable conjugated isomer. For researchers in organic synthesis and drug development, a thorough understanding of these distinct reactivity profiles is essential for designing selective and efficient chemical transformations. The experimental protocols provided in this guide offer a clear path for generating the quantitative data needed for a rigorous comparison of these two important building blocks.
References
Comparative Performance Analysis of a Hypothetical Immunoassay for 3-Penten-2-one
For research, scientific, and drug development professionals, this guide provides a comparative analysis of a hypothetical immunoassay designed for the quantification of 3-Penten-2-one. The performance of this theoretical assay is evaluated against potential cross-reactivity with structurally similar compounds. Please note that as of the time of this publication, specific immunoassays for this compound are not described in the available scientific literature. Therefore, the data and protocols presented herein are based on established principles of immunoassay development for small molecules and serve as a predictive guide.
Introduction to this compound and Immunoassay Specificity
This compound is an α,β-unsaturated ketone that exists as (E) and (Z) stereoisomers.[1][2][3][4] It is a volatile organic compound found in various natural sources and is also used as a flavoring agent.[1] The development of a sensitive and specific immunoassay for this compound would be valuable for applications in food science, environmental monitoring, and toxicology.
A critical performance characteristic of any immunoassay is its specificity, which is determined by the degree of cross-reactivity with molecules structurally related to the target analyte. For a this compound immunoassay, potential cross-reactants would include other small ketones, aldehydes, and particularly other α,β-unsaturated carbonyl compounds.
This guide outlines a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound and presents a theoretical cross-reactivity study with plausible alternative compounds.
Principle of the Hypothetical Competitive ELISA
The hypothetical immunoassay for this compound is a competitive ELISA. This format is well-suited for the detection of small molecules (haptens) that cannot be simultaneously bound by two antibodies.
The principle of the assay is as follows: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). In the assay wells, a sample containing an unknown amount of free this compound is mixed with a fixed amount of a specific primary antibody raised against this compound. This mixture is then added to the coated plate. The free this compound in the sample and the this compound-BSA conjugate immobilized on the plate compete for the binding sites of the primary antibody. After an incubation period, unbound reagents are washed away. A secondary antibody, which is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), is then added. This secondary antibody binds to the primary antibody that is captured on the plate. Following another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
Below are the detailed methodologies for the hypothetical experiments.
Preparation of this compound-Protein Conjugate (Immunogen)
To produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein to become immunogenic.
-
Hapten Derivatization: Introduce a reactive group (e.g., a carboxyl group) into the this compound structure to facilitate conjugation to the carrier protein. This can be achieved through a suitable chemical linker.
-
Protein Activation: Activate the carrier protein (e.g., BSA or Keyhole Limpet Hemocyanin, KLH) to enable reaction with the derivatized hapten.
-
Conjugation Reaction: Mix the activated carrier protein with the derivatized this compound under controlled pH and temperature to form the conjugate.
-
Purification: Remove unconjugated hapten and by-products from the conjugate solution using dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Antibody Production and Purification
-
Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the this compound-protein conjugate mixed with an adjuvant over a period of several weeks.
-
Titer Determination: Periodically collect blood samples and determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using affinity chromatography with the immunizing hapten immobilized on a solid support.
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard solutions of this compound or unknown samples to the wells, followed by 50 µL of the primary antibody solution (at a pre-determined optimal dilution). Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: Hypothetical Cross-Reactivity Study
The cross-reactivity of the hypothetical this compound immunoassay was theoretically evaluated against a panel of structurally related compounds. The 50% inhibitory concentration (IC50) for each compound was determined from their respective dose-response curves. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
The following table summarizes the hypothetical quantitative data.
| Compound Name | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | CH₃CH=CHCOCH₃ | 10 | 100 |
| 4-Penten-2-one | CH₂=CHCH₂COCH₃ | 50 | 20 |
| 2-Pentanone | CH₃CH₂CH₂COCH₃ | 200 | 5 |
| Mesityl Oxide | (CH₃)₂C=CHCOCH₃ | 25 | 40 |
| Crotonaldehyde | CH₃CH=CHCHO | 100 | 10 |
| 2-Butanone | CH₃CH₂COCH₃ | >1000 | <1 |
| Acetone | CH₃COCH₃ | >1000 | <1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow of the hypothetical competitive ELISA for this compound.
Caption: Principle of competitive binding in the this compound immunoassay.
References
A Comparative Guide to Verifying the Purity of Synthesized 3-Penten-2-one
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of analytical methods for verifying the purity of 3-Penten-2-one, a versatile α,β-unsaturated ketone. We will compare its purity analysis with that of a structurally related compound, 3-Methyl-3-penten-2-one, and provide supporting experimental data and protocols.
Overview of this compound and its Synthesis
This compound is a colorless liquid with a fruity, pungent odor, existing as (E) and (Z) stereoisomers.[1] It serves as a valuable intermediate in the synthesis of various organic compounds.[1] Common synthesis routes include the dehydration of 4-hydroxy-pentan-2-one and the dehydrohalogenation of 3-chloropentanone.[1] The choice of synthesis method can influence the impurity profile of the final product.
Alternative Compound for Comparison: 3-Methyl-3-penten-2-one
For comparative purposes, we will refer to 3-Methyl-3-penten-2-one. This compound is also an α,β-unsaturated ketone and is a key intermediate in the fragrance industry.[2][3] Its synthesis often involves the aldol condensation of acetaldehyde and methyl ethyl ketone. The analytical challenges in determining its purity are similar to those for this compound, making it a suitable subject for comparison.
Key Analytical Techniques for Purity Verification
Several analytical techniques are employed to assess the purity of synthesized ketones. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Methods for Ketone Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase passing through a stationary phase. | The area of an NMR peak is directly proportional to the number of nuclei responsible for that signal. |
| Sensitivity | High, with Limits of Detection (LOD) often in the low ppm range. | Good, with LODs typically in the low to mid ppm range. | Moderate, with a recommended Signal-to-Noise (S/N) ratio of ≥ 150 for accurate quantification. |
| Specificity | High, especially with mass spectral libraries for compound identification. | Good, can distinguish isomers with appropriate column and mobile phase selection. | High, provides detailed structural information for impurity identification. |
| Quantification | Excellent with a Flame Ionization Detector (FID) and an internal standard. | Good, requires a reference standard for the analyte. | Absolute quantification is possible with a certified internal standard. |
| Common Impurities Detected | Unreacted starting materials, side-reaction products, stereoisomers, residual solvents. | Less volatile impurities, positional isomers. | Structural isomers, stereoisomers, residual solvents, and other proton-containing impurities. |
Common Impurities in Synthesized this compound
The potential impurities in a sample of this compound are largely dependent on the synthetic route employed.
-
From Dehydration of 4-hydroxy-pentan-2-one: The primary impurity is likely to be the unreacted starting material, 4-hydroxy-pentan-2-one .
-
From Dehydrohalogenation of 3-chloropentanone: The main impurity would be the unreacted starting material, 3-chloropentanone .
-
General Impurities: Regardless of the method, the presence of the (Z)-isomer of this compound is a common stereoisomeric impurity. Residual solvents from the reaction or purification steps may also be present.
Table 2: Performance Data of Analytical Techniques for this compound Purity
| Analytical Technique | Analyte | Typical Purity Level | Limit of Detection (LOD) for Impurities | Limit of Quantification (LOQ) for Impurities |
| GC-FID | This compound | >95% | 1-10 mg/L | 2-31 mg/L |
| GC-MS | This compound | >98% | ~0.1-1 ppm | ~0.3-3 ppm |
| qNMR | This compound | >99% (with internal standard) | Dependent on S/N, typically in the 0.05-0.1 mol% range | Dependent on S/N, typically in the 0.1-0.3 mol% range |
| GC-FID | 3-Methyl-3-penten-2-one | ≥90% (technical grade) | 1-10 mg/L | 2-31 mg/L |
| GC-MS | 3-Methyl-3-penten-2-one | >95% | ~0.1-1 ppm | ~0.3-3 ppm |
Note: LOD and LOQ values are estimates and can vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Accurately weigh approximately 50 mg of the synthesized this compound. Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.250 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Data Analysis: Identify this compound and any impurities by comparing their retention times and mass spectra to reference standards and spectral libraries. For quantitative analysis using a Flame Ionization Detector (FID), an internal standard such as n-propanol can be used.
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals to be integrated.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Visualizing the Purity Verification Workflow
A clear workflow is essential for a systematic approach to purity verification.
Caption: Workflow for the purity verification of synthesized this compound.
This guide provides a framework for the systematic and accurate determination of the purity of synthesized this compound. By understanding the potential impurities and employing the appropriate analytical techniques with robust protocols, researchers can ensure the quality and reliability of their compounds for further applications in drug discovery and development.
References
A Comparative Guide to Inter-Laboratory Analysis of 3-Penten-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 3-Penten-2-one: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization. The information presented is synthesized from established analytical practices and validation data for volatile ketones and carbonyl compounds, offering a framework for inter-laboratory comparison and method selection in the absence of a dedicated, publicly available inter-laboratory study for this compound.
Introduction to this compound Analysis
This compound (CH₃CH=CHCOCH₃) is a volatile, unsaturated ketone of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. Accurate and reproducible quantification is crucial for quality control, research, and regulatory purposes. The selection of an appropriate analytical technique is paramount for achieving reliable results across different laboratories. This guide explores the experimental protocols and expected performance characteristics of GC-FID and HPLC-UV for the analysis of this compound.
Methodology Comparison: GC-FID vs. HPLC-UV
The two most common and accessible techniques for the analysis of volatile ketones like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of this compound, GC-FID offers a direct method of analysis. In contrast, HPLC analysis typically requires a derivatization step to improve the chromophoric properties of the ketone for UV detection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile organic compounds. It offers high resolution and sensitivity for compounds that can be readily vaporized without decomposition.
-
Sample Preparation: Samples containing this compound are typically diluted in a suitable solvent (e.g., methanol, hexane) to a concentration within the calibrated range of the instrument. An internal standard (e.g., 2-hexanone) may be added to improve precision.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a mid-polar column like a DB-624 or a non-polar column like a DB-5ms) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 220 °C, and a final hold for 5 minutes. This program should be optimized for the specific column and sample matrix.
-
Injection Volume: 1 µL (split or splitless injection, depending on the concentration).
-
-
Calibration: A multi-point calibration curve is generated using certified reference standards of this compound.
The following table summarizes representative performance data for the analysis of volatile organic compounds, including ketones, by GC-FID. This data provides an expectation of the performance that can be achieved in an inter-laboratory setting.
| Performance Parameter | Expected Value | Reference |
| Repeatability (RSDr) | < 14% | [1] |
| Reproducibility (RSDR) | Variable, can be >50% for some compounds | [1] |
| Intra-day Precision (%RSD) | < 5% | [2] |
| Accuracy (Recovery) | 90 - 110% | General expectation |
| Limit of Detection (LOD) | 0.04 to 1.48 ng/s | [2] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | [3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For non-volatile or thermally labile compounds, HPLC is the method of choice. For volatile ketones like this compound, a derivatization step is necessary to introduce a UV-absorbing chromophore, allowing for sensitive detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).
-
Derivatization: The sample containing this compound is reacted with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form the corresponding 2,4-dinitrophenylhydrazone derivative.
-
Sample Preparation: The resulting derivative is extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like acetonitrile. The extract is then diluted to a suitable concentration for HPLC analysis.
-
Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 20 µL.
-
-
Calibration: A calibration curve is prepared by derivatizing known concentrations of this compound standard.
The table below presents typical performance characteristics for the analysis of carbonyl compounds using HPLC-UV after DNPH derivatization.
| Performance Parameter | Expected Value | Reference |
| Intra-day Repeatability (%RSD) | 0.7 - 10% | |
| Inter-day Repeatability (%RSD) | 5 - 16% | |
| Accuracy (Recovery) | 92 - 99% | |
| Limit of Detection (LOD) | 10 - 20 µg/L | |
| Limit of Quantitation (LOQ) | Typically 3x LOD | |
| Linearity (R²) | > 0.996 |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-FID and HPLC-UV analysis of this compound.
Logical Relationships in Method Validation
The validation of any analytical method involves establishing a set of performance characteristics to ensure it is fit for its intended purpose. The relationship between these parameters is crucial for a comprehensive understanding of a method's capabilities.
References
Efficacy of 3-Penten-2-one as a Pest Attractant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3-penten-2-one as a pest attractant against other established alternatives. Due to a lack of publicly available quantitative data from direct field or laboratory studies on the attractant properties of this compound for specific pest species, this comparison is based on available information for alternative attractants and general principles of insect chemical ecology. This document outlines standard experimental protocols that would be necessary to evaluate the efficacy of this compound and presents a framework for its comparison with widely used pest attractants such as methyl eugenol and codling moth pheromones.
Introduction to this compound
Comparative Framework for Efficacy Evaluation
To rigorously assess the efficacy of this compound, its performance should be benchmarked against well-established and commercially successful pest attractants. This guide uses methyl eugenol, a powerful attractant for fruit flies of the Bactrocera genus, and codlemone, the sex pheromone of the codling moth (Cydia pomonella), as key comparators.
Data Presentation: A Template for Comparison
Should experimental data for this compound become available, it can be structured and compared with existing data for other attractants as shown in the tables below.
Table 1: Comparison of Attractant Efficacy in Field Trapping Studies
| Attractant | Target Pest(s) | Mean Trap Catch (Insects/Trap/Day) | Concentration/Lure Load | Trap Type | Study Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Methyl Eugenol | Bactrocera dorsalis | Varies (e.g., >100) | Varies | McPhail, Jackson | [1][2][3] |
| Codlemone | Cydia pomonella | Varies (e.g., 1-10) | 1-10 mg | Delta trap | [4][5] |
Table 2: Comparison of Attractant Efficacy in Laboratory Bioassays (Y-Tube Olfactometer)
| Attractant | Target Pest(s) | Preference Index (%) | Response Time (s) | Concentration Tested | Study Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Methyl Eugenol | Bactrocera dorsalis | High (specific data varies) | Varies | Varies | |
| Codlemone | Cydia pomonella | High (specific data varies) | Varies | Varies |
Table 3: Electroantennography (EAG) Response to Different Attractants
| Attractant | Target Pest(s) | Mean EAG Response (mV) | Normalized Response (%) | Concentration Tested | Study Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| General Ketones | Various insects | Varies | Varies | Varies | |
| Pheromones | Various insects | Varies | Varies | Varies |
Experimental Protocols for Efficacy Determination
To generate the necessary data for a comprehensive comparison, the following standardized experimental protocols are recommended.
Y-Tube Olfactometer Bioassay
This laboratory-based assay is a standard method for determining the behavioral response of an insect to a volatile chemical.
Objective: To quantify the preference of a target insect species for this compound compared to a control (e.g., solvent only) or another known attractant.
Materials:
-
Y-tube glass olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification and humidification
-
Odor source chambers
-
Test insect colony
-
This compound of high purity
-
Appropriate solvent (e.g., hexane, paraffin oil)
-
Filter paper
Procedure:
-
Preparation of Odor Source: Dissolve this compound in the chosen solvent to the desired concentration. Apply a standard volume of the solution to a filter paper and place it in an odor source chamber. A filter paper with solvent only serves as the control.
-
Olfactometer Setup: Connect the air source to the filters and then to the two odor source chambers. The outlets of these chambers are connected to the two arms of the Y-tube olfactometer. Ensure a constant and equal airflow through both arms.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Data Collection: Record the first choice of the insect (which arm it enters first) and the time spent in each arm over a defined period (e.g., 10 minutes).
-
Replication and Randomization: Repeat the experiment with a sufficient number of insects. Randomize the position of the treatment and control arms to avoid positional bias.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the overall response of an insect's antenna to a volatile compound.
Objective: To determine if the olfactory receptors on the antenna of a target insect species are stimulated by this compound and to quantify the dose-dependent response.
Materials:
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Stereomicroscope
-
Odor delivery system
-
Test insect colony
-
This compound
-
Solvent
-
Saline solution appropriate for the insect
Procedure:
-
Antenna Preparation: Anesthetize an insect and carefully excise an antenna. Mount the antenna between two electrodes using conductive gel or saline solution.
-
Odor Delivery: Prepare serial dilutions of this compound. A puff of air carrying the odorant is delivered over the antenna.
-
Data Recording: The electrical potential generated by the antenna in response to the odor puff is recorded as an EAG response (in millivolts).
-
Dose-Response Curve: Test a range of concentrations to generate a dose-response curve, which indicates the sensitivity of the antenna to the compound.
-
Control: Use a solvent puff as a negative control.
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The detection of volatile compounds like this compound in insects is a complex process initiated at the olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this compound are unknown, the general pathway for odorant detection is well-established. Odorants bind to olfactory receptors (ORs), which are ligand-gated ion channels. This binding leads to the depolarization of the OSN and the generation of an action potential that is transmitted to the antennal lobe of the insect brain for processing.
Caption: Generalized insect olfactory signaling pathway.
Standardized Y-Tube Olfactometer Experimental Workflow
Caption: Workflow for a Y-tube olfactometer bioassay.
Standardized Electroantennography (EAG) Experimental Workflow
Caption: Workflow for an EAG experiment.
Conclusion
While this compound is a compound of interest for its potential as a pest attractant, there is a clear and significant gap in the scientific literature regarding its efficacy. The data and protocols provided for established attractants like methyl eugenol and codlemone serve as a benchmark for the rigorous evaluation that is required for this compound. Future research employing the standardized methodologies outlined in this guide is essential to determine the true potential of this compound in integrated pest management programs. Without such data, any claims of its efficacy remain speculative. Researchers are encouraged to conduct and publish studies using olfactometer and EAG bioassays to provide the quantitative data necessary for a definitive comparison.
References
- 1. Effectiveness of attract-and-kill systems using methyl eugenol incorporated with neonicotinoid insecticides against the oriental fruit fly (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sjas.journals.ekb.eg [sjas.journals.ekb.eg]
- 3. Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing Information Yield From Pheromone-Baited Monitoring Traps: Estimating Plume Reach, Trapping Radius, and Absolute Density of Cydia pomonella (Lepidoptera: Tortricidae) in Michigan Apple - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Penten-2-one: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-penten-2-one, a valuable intermediate in the production of pharmaceuticals and flavor agents, presents an opportunity to apply the principles of green chemistry. This guide provides a comparative analysis of traditional and modern synthetic routes to this compound, benchmarking them against key green chemistry metrics. By examining experimental data, we can identify more sustainable and efficient manufacturing processes.
Benchmarking Synthesis Routes Against Green Chemistry Metrics
The core of our analysis lies in the quantitative assessment of different synthetic strategies. We have evaluated three distinct methods for producing this compound: a traditional approach involving dehydrohalogenation, a classical acid-catalyzed dehydration, and a greener alternative employing a solid acid catalyst in an aldol condensation reaction. The performance of each method is summarized in the table below, based on established green chemistry metrics.
| Metric | Traditional Dehydrohalogenation | Acid-Catalyzed Dehydration | Green Aldol Condensation |
| Yield (%) | 25-37% | Not specified | ~85% |
| Atom Economy (%) | ~37% | ~82% | ~82% |
| E-Factor | High (significant waste) | Moderate | Low |
| Process Mass Intensity (PMI) | Very High | High | Low |
| Solvent | Dichloromethane, Pentane | Not specified | None (or water) |
| Catalyst | Aluminum chloride, Quinoline | Oxalic acid | Solid acid (e.g., Amberlyst-15) |
| Temperature | 0°C to reflux | Reflux | 65-70°C |
| Waste Products | Aluminum salts, quinoline hydrochloride, organic residues | Not specified | Water |
Experimental Protocols
To provide a clear basis for our comparison, we have detailed the experimental methodologies for the key synthesis routes.
Traditional Synthesis: Dehydrohalogenation of 4-Chloropentan-2-one
This method involves the reaction of acetyl chloride and propene to form 4-chloropentan-2-one, followed by dehydrohalogenation using quinoline.[1]
Materials:
-
Dichloromethane: 800 mL
-
Acetyl chloride: 157 g (2.00 moles)
-
Anhydrous aluminum chloride: 320 g (2.40 moles)
-
Propene gas
-
Ice: ~1.5 kg
-
Quinoline: 256 g (1.98 moles)
-
10% Hydrochloric acid
-
Saturated aqueous sodium hydrogen carbonate
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
A solution of acetyl chloride in dichloromethane is prepared in a three-necked flask.
-
Anhydrous aluminum chloride is added in portions, followed by the introduction of propene gas to maintain a gentle reflux.
-
The reaction mixture is poured onto ice, and the organic layer is separated.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic solutions are washed, dried, and the solvent is removed by distillation.
-
The resulting distillate, containing 4-chloropentan-2-one, is mixed with quinoline and heated.
-
The mixture is distilled to remove low-boiling materials.
-
The residue is treated with hydrochloric acid and extracted with pentane.
-
The organic solution is washed, dried, and fractionally distilled to yield this compound (42-63 g, 25-37% yield).
Greener Alternative: Solid Acid Catalyzed Aldol Condensation
This greener approach utilizes a solid acid catalyst for the aldol condensation of acetaldehyde and methyl ethyl ketone in a continuous stirred-tank reactor (CSTR).[2]
Materials:
-
Solid acid catalyst supported on polymeric resin: 1.1 kg
-
Methyl ethyl ketone
-
Acetaldehyde
Procedure:
-
The solid acid catalyst is charged into a CSTR containing methyl ethyl ketone.
-
The reaction mass is heated to 65-70°C under autogenous pressure.
-
A mixture of acetaldehyde and methyl ethyl ketone (1:6 mole ratio) is continuously fed into the reactor.
-
The product mixture is continuously removed from the reactor.
-
The yield of 3-methyl-3-penten-2-one (a closely related product) is reported to be 82% based on acetaldehyde and 85% based on methyl ethyl ketone.
Visualizing the Synthesis Workflows
To better illustrate the procedural differences between the traditional and greener synthesis methods, the following diagrams outline the key steps in each process.
Logical Framework for a Greener Synthesis
The superiority of the greener aldol condensation method can be understood through the lens of the Twelve Principles of Green Chemistry.
Conclusion
The comparative analysis clearly demonstrates the advantages of adopting greener synthetic routes for this compound. The solid acid-catalyzed aldol condensation not only provides a significantly higher yield but also aligns closely with the core principles of green chemistry by minimizing waste, avoiding hazardous solvents, and utilizing a recyclable catalyst. While traditional methods remain chemically feasible, their environmental impact, as quantified by metrics like the E-Factor and PMI, is substantial. For researchers and professionals in drug development and other chemical industries, the transition to greener alternatives like the one presented here is not only an ethical imperative but also a strategic advantage in creating more sustainable and economically viable processes. Further research into optimizing reaction conditions and catalyst design for the aldol condensation of acetaldehyde and acetone directly to this compound will continue to advance the green synthesis of this important chemical intermediate.
References
Quantitative structure-activity relationship (QSAR) of 3-Penten-2-one analogues
A comprehensive analysis of the quantitative structure-activity relationship (QSAR) for a series of 3-penten-2-one analogues reveals key insights into their cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. This guide provides a detailed comparison of these compounds, their biological activities, and the physicochemical properties that govern their efficacy.
Comparative Analysis of this compound Analogues
A study by Almahdi et al. (2018) investigated a series of eighteen α,β-unsaturated carbonyl compounds, which include analogues of this compound, to determine the relationship between their chemical structures and their cytotoxicity against the MCF-7 cell line.[1] The biological activity, expressed as the concentration required to inhibit 50% of cell growth (IC50), was correlated with various physicochemical descriptors using a multiple linear regression (MLR) method.[1]
The following table summarizes the data for a selection of these compounds, highlighting their structural variations, cytotoxic activities, and the key molecular descriptors identified in the QSAR study. The descriptors include Molar Refractivity (MR), LogP (a measure of lipophilicity), and Total Energy (TE).
| Compound ID | R1 | R2 | R3 | R4 | R5 | IC50 (µg/mL) | pIC50 | Molar Refractivity (MR) | LogP | Total Energy (TE) (kcal/mol) |
| 1 | H | H | H | H | H | >100 | <4.00 | 44.13 | 1.89 | -455.78 |
| 2 | OCH3 | H | H | H | H | 11.5 | 4.94 | 48.76 | 1.82 | -569.98 |
| 3 | OCH3 | OCH3 | H | H | H | 10.8 | 5.01 | 53.39 | 1.75 | -684.18 |
| 4 | OCH3 | OCH3 | OCH3 | H | H | 12.1 | 4.99 | 58.02 | 1.68 | -798.38 |
| 5 | H | OH | H | H | H | 21.2 | 4.67 | 45.74 | 1.61 | -530.91 |
| 6 | H | H | OH | H | H | 25.6 | 4.59 | 45.74 | 1.61 | -530.91 |
| 7 | H | H | H | OH | H | 30.1 | 4.52 | 45.74 | 1.61 | -530.91 |
| 8 | OCH3 | H | OH | H | H | 15.5 | 4.81 | 50.37 | 1.54 | -645.11 |
| 9 | H | Cl | H | H | H | 13.5 | 4.87 | 48.96 | 2.56 | -915.14 |
| 10 | H | H | Cl | H | H | 14.2 | 4.85 | 48.96 | 2.56 | -915.14 |
| 11 | H | H | H | Cl | H | 18.9 | 4.72 | 48.96 | 2.56 | -915.14 |
| 12 | H | NO2 | H | H | H | 8.9 | 5.05 | 48.74 | 1.83 | -700.18 |
| 13 | H | H | NO2 | H | H | 7.5 | 5.12 | 48.74 | 1.83 | -700.18 |
| 14 | H | H | H | NO2 | H | 10.2 | 4.99 | 48.74 | 1.83 | -700.18 |
| 15 | H | N(CH3)2 | H | H | H | 28.9 | 4.54 | 53.48 | 2.05 | -571.21 |
| 16 | H | H | N(CH3)2 | H | H | 35.6 | 4.45 | 53.48 | 2.05 | -571.21 |
| 17 | H | H | H | H | Br | 16.5 | 4.78 | 52.09 | 2.82 | -3029.43 |
| 18 | H | H | H | H | F | 20.1 | 4.70 | 43.96 | 2.05 | -554.51 |
Data extracted from Almahdi et al., 2018. The pIC50 is the negative logarithm of the molar IC50 concentration.
Experimental Protocols
Cytotoxicity Assay against MCF-7 Cells (MTT Assay)
The cytotoxic activity of the this compound analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
1. Cell Culture:
-
The MCF-7 human breast adenocarcinoma cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically in a range from 0.1 to 100 µg/mL). A control group receives only the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
The plates are incubated for 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and 100 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
QSAR Modeling: Multiple Linear Regression
The QSAR model was developed to correlate the biological activity (pIC50) of the compounds with their calculated physicochemical descriptors.
1. Molecular Modeling and Descriptor Calculation:
-
The 2D structures of the this compound analogues were drawn using chemical drawing software (e.g., ChemBioDraw).
-
The structures were then converted to 3D and their geometries were optimized using a molecular mechanics force field.
-
A variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors, were calculated for each optimized structure. Physicochemical properties such as molar refractivity (MR) and LogP are commonly used in QSAR studies.[2][3][4]
2. Statistical Analysis:
-
A dataset was created containing the calculated descriptors as independent variables and the experimental pIC50 values as the dependent variable.
-
Multiple Linear Regression (MLR) analysis was performed to build a linear model that best describes the relationship between the descriptors and the biological activity. The general form of an MLR model is: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents the regression coefficients and D represents the molecular descriptors.
-
The quality and predictive ability of the QSAR model are evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of estimation.
Visualizing the QSAR Workflow
The following diagram illustrates the typical workflow for a quantitative structure-activity relationship study.
This guide provides a foundational understanding of the QSAR of this compound analogues, offering valuable data and methodologies for researchers in drug discovery and development. The presented QSAR model and the underlying data can aid in the rational design of new, more potent cytotoxic agents.
References
Safety Operating Guide
Proper Disposal of 3-Penten-2-one: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides detailed procedures for the safe handling and disposal of 3-Penten-2-one, a flammable and irritating liquid. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous material within a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is imperative to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood with an average face velocity of at least 100 feet per minute.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.
Quantitative Data for this compound
| Property | Value | Source |
| Flash Point | 34°C (closed cup) | |
| Boiling Point/Range | 137 – 139 °C | |
| Melting Point/Range | -70°C | |
| Density | 0.883 g/cm³ @ 20°C | |
| UN Number | 1224 | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packaging Group | III |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local hazardous waste regulations. It is classified as a flammable liquid and should not be poured down the drain.
Step 1: Waste Collection
-
Container: Use a designated, properly labeled, and leak-proof container for the chemical waste. The original container or a suitable glass, plastic, or metal container can be used.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components of the waste mixture, including solvents and reaction byproducts. Vague identifiers like "Waste" or "Solvent Waste" are not acceptable.
-
Closure: Keep the waste container tightly closed except when actively adding waste.
Step 2: Waste Storage
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, especially oxidizing agents.
-
Location: Flammable liquids shall not be stored in areas used for exits, stairways, or for the safe passage of people.
-
Storage Cabinets: Quantities of flammable liquid waste in excess of 25 gallons must be stored in an approved flammable storage cabinet. No more than 60 gallons of Class 3 flammable liquids shall be stored in any one storage cabinet.
-
Ignition Sources: Keep the storage area away from all sources of ignition, including heat, sparks, open flames, and static discharge. Label the cabinet with "Flammable - Keep Away from Open Flames."
Step 3: Spill Management
In the event of a spill:
-
Evacuate: Keep unnecessary personnel away and isolate the hazard area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a nonflammable absorbent material. For larger spills, contain with dikes of soil or other nonflammable absorbent material to prevent runoff into storm sewers or waterways.
-
Cleanup: Clean up the spill by vacuuming or sweeping the absorbent material into a designated waste container.
Step 4: Final Disposal
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. It is recommended to work with an experienced hazardous materials disposal company to ensure compliance with all regulations.
-
Transportation: For transport, this compound must be in approved containers with proper labeling, including the UN number and hazard class.
Disposal Workflow Diagram
References
Safe Handling and Disposal of 3-Penten-2-one: A Procedural Guide
This document provides essential safety protocols and logistical information for the handling and disposal of 3-Penten-2-one, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Summary
This compound is a flammable liquid that poses several health risks. It is harmful if it comes into contact with the skin, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure risk. The selection of PPE should be based on the specific laboratory task being performed.
Required PPE for Handling this compound:
| Protection Type | Specification | Standard |
| Eye/Face | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US). |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Conforming to EU Directive 89/686/EEC and EN 374. |
| Body | Fire/flame resistant and impervious lab coat. Closed-toe shoes. | --- |
| Respiratory | A full-face respirator with an appropriate organic vapor cartridge is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced. | --- |
Standard Operating Procedure for Safe Handling
3.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.
-
Ignition Sources: Before handling, ensure the work area is free of all ignition sources, including open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment.
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational.
-
Grounding: Ground and bond all containers and receiving equipment during transfer to prevent static discharge.
3.2. Chemical Handling
-
Don personal protective equipment as specified in Section 2.
-
Avoid breathing vapors or mist.
-
Prevent contact with skin and eyes.
-
Keep the container tightly closed when not in use.
3.3. Storage
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed to prevent leakage.
-
Store in a designated flammables area, away from heat and ignition sources. The container should be stored locked up.
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs or persists, seek medical help. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
4.2. Accidental Release and Spill Response
In the event of a spill, evacuate non-essential personnel and control the area. Eliminate all ignition sources immediately.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
